Lincomycin hydrochloride monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2/t9-,10-,11+,12-,13+,14-,15-,16-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGYTBWUHCAKF-DCNJEFSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154-21-2 (Parent) | |
| Record name | Lincomycin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30992444 | |
| Record name | Methyl 6,8-dideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-49-9 | |
| Record name | Lincomycin hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lincomycin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6,8-dideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-erythro-α-D-galacto-Octopyranoside, methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, monohydrochloride, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6T05Z2B68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lincomycin Hydrochloride Monohydrate: A Deep Dive into Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of lincomycin hydrochloride monohydrate, a lincosamide antibiotic. It details its interaction with the bacterial ribosome, summarizes key quantitative data, outlines relevant experimental protocols, and explores mechanisms of bacterial resistance.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound is a bacteriostatic antibiotic, primarily effective against Gram-positive and some anaerobic bacteria.[1][2] Its primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] This is achieved by specifically targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.
The key steps in lincomycin's mechanism are:
-
Binding to the 50S Ribosomal Subunit: Lincomycin binds to the large 50S subunit of the bacterial 70S ribosome.[1][2][4][5] This interaction is specific to bacterial ribosomes, which is a key reason for its selective toxicity; it shows little to no effect on mammalian mitochondrial protein synthesis.[6]
-
Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[1][2][7] The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[7]
-
Interference with Peptide Elongation: By binding to the PTC, lincomycin interferes with two crucial sites for tRNA binding: the A-site (aminoacyl) and the P-site (peptidyl).[7][8] This binding sterically hinders the correct positioning of aminoacyl-tRNAs.[9][10]
-
Premature Dissociation of Peptidyl-tRNA: Rather than completely blocking peptide bond formation, lincomycin's primary inhibitory effect is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[11] This allows for the synthesis of only small peptides before the growing chain prematurely detaches, effectively halting protein production.[11]
-
Blockade of the Ribosomal Exit Tunnel: The binding of lincomycin also partially obstructs the nascent peptide exit tunnel, further contributing to the cessation of protein synthesis.[1]
This multi-faceted interference with the ribosomal machinery prevents the elongation of polypeptide chains, leading to a bacteriostatic effect where bacteria can no longer grow or replicate.[1][10] At higher concentrations, lincomycin may exhibit bactericidal activity.[12][13]
Quantitative Data Summary
The efficacy and pharmacokinetic properties of lincomycin are summarized below. These values can vary based on the specific bacterial strain, inoculum size, and patient physiological factors.[13]
Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens
| Bacterial Species | MIC Range (μg/mL) | Reference(s) |
| Staphylococcus aureus | 0.2 - 32 | [14] |
| Streptococcus pneumoniae | 0.05 - 0.4 | [14] |
| Streptococcus pyogenes | 0.04 - 0.8 | [14] |
| Mycoplasma synoviae | 0.5 - 32 | [15] |
| Salmonella enteritidis | ~1.97 | [15] |
| Escherichia coli | >512 | [15] |
| Pasteurella multocida | >512 | [15] |
Table 2: Pharmacokinetic and Protein Binding Parameters
| Parameter | Value | Condition | Reference(s) |
| Peak Serum Level (Cmax) | ~11.6 µg/mL | 600 mg Intramuscular (IM) dose | [14][16] |
| ~15.9 µg/mL | 600 mg Intravenous (IV) infusion (2 hours) | [14][16] | |
| Biological Half-Life (t½) | 5.4 ± 1.0 hours | Normal renal and hepatic function | [7][14] |
| Serum Protein Binding | 28% to 86% | Concentration-dependent (saturable) | [7][17] |
| Urinary Excretion (600 mg dose) | 1.8% to 24.8% (IM), 4.9% to 30.3% (IV) | Unchanged drug | [7][14] |
Experimental Protocols
The mechanism of lincomycin has been elucidated through various in vitro experiments. Below are generalized protocols for key assays.
Ribosome Binding Assay (via Competitive Displacement)
This assay quantifies the affinity of lincomycin for its ribosomal target by measuring its ability to displace a radiolabeled ligand that binds to an overlapping site.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation.
-
Radiolabeling: Use a radiolabeled antibiotic known to bind the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.
-
Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled this compound.
-
Separation: After incubation to reach equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane, which traps the large ribosome complexes.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the retained radioactivity against the concentration of lincomycin. The concentration of lincomycin that displaces 50% of the bound radioligand (IC₅₀) can be calculated and used to determine the binding affinity (Ki).
In Vitro Translation Assay (Cell-Free Protein Synthesis)
This assay directly measures the inhibitory effect of lincomycin on the synthesis of a reporter protein in a reconstituted system.
Methodology:
-
System Preparation: Prepare or obtain a cell-free transcription-translation system (e.g., from E. coli S30 extract). This system contains all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and cofactors.
-
Template Addition: Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) to the system.
-
Inhibitor Addition: Add varying concentrations of this compound to a series of reaction tubes containing the cell-free system and DNA template. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation to occur.
-
Quantify Protein Synthesis: Stop the reaction and measure the amount of reporter protein produced. For luciferase, this involves adding a substrate and measuring luminescence. For β-galactosidase, a colorimetric substrate is used.
-
Data Analysis: Plot the reporter signal against the lincomycin concentration to determine the IC₅₀, the concentration that inhibits protein synthesis by 50%.
Minimum Inhibitory Concentration (MIC) Determination
This standard microbiological assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of lincomycin in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of lincomycin in which no visible bacterial growth (turbidity) is observed.[18]
Mechanisms of Resistance
Bacterial resistance to lincomycin can emerge through several mechanisms, which may also confer cross-resistance to macrolides and streptogramins B (the MLSB phenotype).[19][20]
-
Target-Site Modification: This is the most common resistance mechanism.[20] It involves the enzymatic modification of the antibiotic's binding site on the 23S rRNA.
-
Methylation: Bacteria acquire erm (erythromycin ribosome methylase) genes, which encode for methyltransferase enzymes.[10][19] These enzymes add one or two methyl groups to the N6 position of a specific adenine residue (A2058), reducing the binding affinity of lincomycin and other MLSB antibiotics to the ribosome.[1][9][19]
-
-
Drug Inactivation: Some bacteria produce enzymes that chemically modify and inactivate lincomycin.
-
Active Efflux: Certain bacteria possess or acquire genes that code for membrane-bound efflux pumps. These pumps actively transport lincomycin out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels.[1][12][19]
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Lincomycin hydrochloride | 859-18-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lincosamides - Wikipedia [en.wikipedia.org]
- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lincomycin - Wikipedia [en.wikipedia.org]
- 15. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Protein binding and pharmacokinetics of lincomycin following intravenous administration of high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idexx.dk [idexx.dk]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
Lincomycin Hydrochloride Monohydrate: A Technical Guide to Solubility in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Lincomycin Hydrochloride Monohydrate in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). This document consolidates quantitative solubility data, details experimental protocols for solution preparation, and visualizes key processes to support research and development activities.
Quantitative Solubility Data
This compound, a lincosamide antibiotic, exhibits high solubility in both water and DMSO, making it suitable for a wide range of in vitro and cell culture applications.[1][2] The quantitative solubility can vary slightly between suppliers and batches, which is a normal phenomenon.[3][4] The data compiled from various technical datasheets is presented below.
Table 1: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Water | 50 mg/mL | 108.46 mM | [5][6] |
| Water | 5 g in 100 mL (50 mg/mL) | 108.46 mM | [2] |
| DMSO | ≥ 100 mg/mL | ≥ 216.92 mM | [5][6] |
| DMSO | 92 mg/mL | 199.56 mM | [3][4][7] |
Note: The molecular weight of this compound is 461.01 g/mol .[3][4] Some sources report solubility for the anhydrous form (Lincomycin HCl, MW: 443.0 g/mol ), which may account for some variations in reported values.[2][8][9]
Experimental Protocols and Methodologies
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocols are based on methodologies cited in technical and research documents.
The following diagram illustrates a generalized workflow for preparing stock solutions of this compound.
Caption: General experimental workflow for preparing Lincomycin solutions.
-
Preparation: Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add deionized or cell culture-grade water to achieve a final concentration of 50 mg/mL.
-
Solubilization: If the compound does not dissolve readily, use an ultrasonic bath to facilitate dissolution.[5][6] Heating the solution to 37°C can also aid in solubilization.[6]
-
Sterilization: For applications in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[2]
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[5]
-
Preparation: Weigh the desired amount of this compound powder.
-
Solvent Selection: Use fresh, high-purity, anhydrous (hygroscopic) DMSO. The presence of water in DMSO can significantly reduce the solubility of the compound.[5][7]
-
Dissolution: Add the DMSO to the powder to achieve the target concentration (e.g., 100 mg/mL).
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary.[6]
-
Storage: Aliquot the DMSO stock solution and store under the recommended conditions: -20°C for up to one month or -80°C for up to six months.[5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin exerts its antibiotic effect by targeting and inhibiting protein synthesis within bacterial cells.[10][11] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but it can be bactericidal at higher concentrations or against highly susceptible organisms.[2]
The key steps in its mechanism of action are:
-
Binding to Ribosome: Lincomycin binds to the 50S subunit of the bacterial ribosome.[2][10][12]
-
Target Site: The specific binding site is the 23S rRNA component of the 50S subunit, near the peptidyl transferase center.[10][13]
-
Inhibition of Translocation: This binding interferes with the translocation step of protein elongation, effectively blocking the exit tunnel through which nascent polypeptide chains emerge.[10]
-
Cessation of Synthesis: By preventing the elongation of amino acid chains, protein synthesis is halted, which is essential for bacterial growth and replication.[10][14]
The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of Lincomycin in bacterial protein synthesis.
References
- 1. This compound | 7179-49-9 [chemicalbook.com]
- 2. himedialabs.com [himedialabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 11. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Buy this compound | 7179-49-9 | >98% [smolecule.com]
- 13. youtube.com [youtube.com]
- 14. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
The Antibacterial Spectrum of Lincomycin Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of Lincomycin hydrochloride monohydrate. The document presents quantitative data on its efficacy, details the experimental protocols for its assessment, and visualizes its mechanism of action and the workflow for susceptibility testing.
Executive Summary
Lincomycin is a lincosamide antibiotic with a narrow spectrum of activity, primarily targeting Gram-positive bacteria and a range of anaerobic bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide offers a detailed examination of its in vitro activity against a variety of clinically relevant microorganisms, supported by quantitative Minimum Inhibitory Concentration (MIC) data. Furthermore, it outlines the standardized methodologies for determining antibacterial susceptibility and provides visual representations of the key biological and experimental processes.
Mechanism of Action
This compound exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary mechanism involves the binding of the antibiotic to the 23S rRNA component of the 50S ribosomal subunit. This interaction occurs at or near the peptidyl transferase center, interfering with the transpeptidation and translocation steps of peptide chain elongation. By blocking the exit tunnel of the ribosome, lincomycin prevents the newly synthesized polypeptide chain from emerging, thereby halting protein production and ultimately inhibiting bacterial growth and replication.
Mechanism of Action of Lincomycin.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) data for a range of bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Gram-Positive Bacteria
Lincomycin demonstrates significant activity against a variety of Gram-positive cocci and bacilli.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.78 | 1.56 | 0.2 - 3.2 |
| Streptococcus pyogenes | 0.04 | 0.8 | 0.04 - 0.8 |
| Streptococcus pneumoniae | 0.05 | 0.4 | 0.05 - 0.4 |
| Viridans group streptococci | 0.40 | 1.05 | 0.1 - 2.0 |
| Corynebacterium diphtheriae | - | - | 0.1 - 1.6 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.
Anaerobic Bacteria
Lincomycin is also effective against a number of anaerobic bacteria, including both Gram-positive and Gram-negative species.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | 4.0 | >256 | 0.25 - >256 |
| Clostridium perfringens | 2.0 | 8.0 | 0.5 - 16 |
| Clostridium difficile | 8.0 | 256 | 2 - >256 |
| Propionibacterium acnes | - | - | 0.03 - 0.25 |
| Peptostreptococcus spp. | 0.5 | 2.0 | 0.1 - 4.0 |
Gram-Negative Bacteria
Lincomycin generally exhibits poor activity against most Gram-negative aerobic bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | >128 | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 | >128 |
| Klebsiella pneumoniae | >128 | >128 | >128 |
Experimental Protocols
The determination of the antibacterial spectrum and MIC values of this compound is performed using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves the serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.
4.1.1 Materials
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Bacterial isolates for testing
-
Quality control strains (e.g., Staphylococcus aureus ATCC 29213)
4.1.2 Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4.1.3 Preparation of Antibiotic Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a high concentration.
-
Perform serial two-fold dilutions of the lincomycin stock solution in CAMHB in the wells of the 96-well microtiter plate. Typically, a volume of 50 µL of CAMHB is added to each well, and then 50 µL of the antibiotic solution is serially transferred, resulting in a range of concentrations.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).
4.1.4 Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4.1.5 Interpretation of Results
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of lincomycin at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC for the quality control strain should fall within the acceptable range as defined by CLSI.
Experimental Workflow for MIC Determination.
Conclusion
This compound remains a relevant antibiotic with a well-defined spectrum of activity against Gram-positive and anaerobic bacteria. Its utility in clinical settings is guided by the in vitro susceptibility of the target pathogens. The standardized methodologies outlined in this guide are essential for the accurate determination of its antibacterial efficacy, ensuring its appropriate use in research and drug development. A thorough understanding of its mechanism of action provides a basis for investigating potential resistance mechanisms and developing novel therapeutic strategies.
An In-depth Technical Guide to the Stability of Lincomycin Hydrochloride Monohydrate at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of lincomycin hydrochloride monohydrate, a critical lincosamide antibiotic. Understanding its stability profile is paramount for the development of safe, effective, and reliable pharmaceutical products. This document collates and presents key stability data, details experimental methodologies, and visualizes complex processes to support research and development activities.
Solid-State Stability
The solid-state stability of an active pharmaceutical ingredient (API) is a critical factor influencing its shelf-life and formulation development. This compound is generally considered stable in its solid form when protected from adverse environmental conditions.
General Stability Profile
This compound is a white or almost white crystalline powder. In the solid state, it is relatively stable when stored in well-closed containers, protected from light and humidity.
Influence of Temperature, Humidity, and Light
While specific quantitative data from long-term and accelerated stability studies on solid this compound under various room temperature, humidity, and light conditions as per ICH guidelines is not extensively published in publicly available literature, general principles of solid-state chemistry and information from related studies suggest the following:
-
Temperature: Elevated temperatures can accelerate solid-state degradation reactions.
-
Humidity: As a monohydrate, the compound's hydration state can be influenced by ambient humidity. High humidity levels may lead to physical changes such as deliquescence and can also accelerate hydrolytic degradation pathways.[1]
-
Light: Photodegradation can occur upon exposure to UV light, potentially leading to the formation of degradation products.[2] Studies on aqueous solutions have shown that lincomycin degrades upon exposure to UV light.[3][4]
It is crucial to conduct formal stability studies following ICH Q1A(R2) guidelines to establish a re-test period for the drug substance.[5][6]
Solution Stability
The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Extensive studies have been conducted on its stability in various intravenous (IV) fluids.
Stability in Intravenous Fluids at Room Temperature (25°C)
Lincomycin hydrochloride has been found to be chemically stable in several commonly used intravenous fluids for at least 31 days at 25°C. A study demonstrated that with less than 5% degradation, lincomycin hydrochloride maintains its shelf life in these solutions.[7][8][9]
| Intravenous Fluid | Concentration of Lincomycin | Stability Duration at 25°C | Degradation |
| Sodium Lactate (Hartmann's) Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 0.9% Sodium Chloride Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 5% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 10% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
Table 1: Stability of Lincomycin Hydrochloride in Various IV Fluids at 25°C.[7][8][9]
Effect of pH on Solution Stability
The pH of the solution is a critical determinant of lincomycin's stability. The degradation of lincomycin follows first-order kinetics at all tested pH values.[7][8] Studies conducted at an accelerated temperature of 80°C to evaluate the effect of pH have shown that the greatest stability is achieved around pH 4.[7][8][9]
| pH | Calculated Shelf Life (t₉₀) at 80°C |
| 2 | 0.38 days |
| 4 | 4.59 days |
Table 2: Effect of pH on the Shelf Life of Lincomycin Hydrochloride Solutions at 80°C.[7][8][9]
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Lincomycin hydrochloride has been subjected to stress conditions, including acid, base, and oxidation.
| Stress Condition (at 60°C) | Observation |
| 0.1 M Hydrochloric Acid | Less rapid degradation compared to basic conditions. |
| 0.1 M Sodium Hydroxide | More rapid degradation than in acidic solution. |
| 3% Hydrogen Peroxide | Rapid degradation. |
Table 3: Summary of Forced Degradation Studies on Lincomycin Hydrochloride in Solution.[7][8]
Degradation Pathways
The degradation of lincomycin can proceed through various pathways, including hydrolysis, oxidation, and photolysis. The primary degradation products are formed through modifications of the lincomycin molecule.
Identified Degradation Products
Several degradation products of lincomycin have been identified using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS).[10][11] The major transformation processes include:
-
Hydroxylation: Occurring at the N-alkyl side chain or the pyrrolidine moiety.
-
Oxidation: The thiomethyl group can be oxidized.
-
Demethylation: Removal of a methyl group.
-
Cleavage of the pyranose ring.
Some of the identified degradation products include N-Demethyl lincomycin.[12]
Caption: Potential degradation pathways of lincomycin.
Mechanism of Action: Inhibition of Protein Synthesis
Lincomycin exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit.[13]
Binding to the Peptidyl Transferase Center
The primary mechanism of action involves the binding of lincomycin to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[13] This binding interferes with the accommodation of aminoacyl-tRNA at the A-site and inhibits the formation of peptide bonds, thereby halting protein elongation.
A kinetic analysis of this inhibition suggests a two-step mechanism: an initial competitive binding followed by a slower isomerization to a more tightly bound complex.[14]
Caption: Kinetic model of lincomycin's inhibition of the ribosome.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Stability-Indicating HPLC Method for Lincomycin Hydrochloride
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying lincomycin hydrochloride in the presence of its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to around 6.0) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the lincomycin hydrochloride sample in the mobile phase or a suitable solvent to achieve a known concentration.
-
-
Forced Degradation Sample Preparation:
-
Acidic: Incubate the drug solution with 0.1 M HCl at 60°C.
-
Basic: Incubate the drug solution with 0.1 M NaOH at 60°C.
-
Oxidative: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method should demonstrate specificity, with the peak for lincomycin being well-resolved from any degradation product peaks.
-
Caption: Workflow for HPLC-based stability testing of lincomycin.
Solid-State Stability Testing Protocol (ICH Q1A)
A general protocol for assessing the solid-state stability of this compound according to ICH Q1A guidelines would involve:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
-
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and water content.
Conclusion
This compound exhibits good stability in the solid state when properly stored. In solution, its stability is significantly influenced by pH, with optimal stability around pH 4. The primary degradation pathways involve hydrolysis, oxidation, and photolysis. A thorough understanding of these stability characteristics, guided by robust experimental protocols and analytical methods, is essential for the successful development of pharmaceutical formulations containing this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. idosi.org [idosi.org]
- 3. researchgate.net [researchgate.net]
- 4. jipbs.com [jipbs.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the unknown transformation products derived from lincomycin using LC-HRMS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 14. Slow-onset inhibition of ribosomal peptidyltransferase by lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lincomycin hydrochloride monohydrate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Lincomycin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, a lincosamide antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a white or almost white crystalline powder.[1] It is an antibiotic produced by the actinomyces Streptomyces lincolnensis.[2][3] The compound is a hydrated hydrochloride salt of lincomycin.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₈H₃₇ClN₂O₇S | [4][5] |
| Molecular Weight | 461.01 g/mol | [4][5][6] |
| Appearance | White to almost white crystalline powder | [1][7] |
| Melting Point | 147 - 153 °C | [8] |
| Solubility | Very soluble in water; Slightly soluble in ethanol (96%); Very slightly soluble in acetone. | [7] |
| pKa (Strongest Basic) | 7.97 | [5] |
| Water Content (Karl Fischer) | 3.5 - 4.5 % | [8] |
Chemical Structure
Lincomycin is a lincosamide antibiotic that consists of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α-methylthiolincosamine.[9] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.
IUPAC Name: (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride[4]
The absolute configuration of this compound has been determined by single-crystal X-ray crystallography. The crystals are orthorhombic, belonging to the space group P2(1)2(1)2.[10]
Mechanism of Action
Lincomycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[11][12] This is achieved through its binding to the 50S ribosomal subunit of the bacterial ribosome.[2][11] By binding to the peptidyl transferase center on the 50S subunit, lincomycin interferes with the translocation step of protein synthesis, thereby halting the elongation of the polypeptide chain.[11]
Caption: Mechanism of action of Lincomycin.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound.
Spectrophotometric Determination
A simple and accurate UV spectrophotometric method can be used for the quantitative estimation of lincomycin hydrochloride in bulk and pharmaceutical dosage forms.[6]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Distilled water.[6]
-
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 50 mg of this compound and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with distilled water. Further dilute to a concentration of 100 µg/mL with distilled water.[6]
-
Preparation of Calibration Curve: Prepare a series of dilutions in the range of 5-30 µg/mL from the stock solution in 10 mL volumetric flasks using distilled water.[6]
-
Measurement: Measure the absorbance of the prepared solutions at the wavelength of maximum absorbance (λmax), which is 196 nm, using distilled water as a blank.[6]
-
Analysis of Pharmaceutical Formulations: For tablets, weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 250 mg of lincomycin hydrochloride to a 100 mL volumetric flask, dissolve in and make up the volume with distilled water. Filter the solution and make further dilutions to a final concentration of 15 µg/mL. Measure the absorbance at 196 nm.[6]
-
Caption: Workflow for spectrophotometric analysis.
Iodometric Titration
This method allows for the quantitative determination of lincomycin hydrochloride through an oxidation reaction with peroxomonosulfate, followed by iodometric titration.[5]
-
Reagents:
-
0.008 mol/L Potassium peroxomonosulfate (KHSO₅)
-
0.2 mol/L Buffer solution (pH 9.2)
-
0.02 mol/L Sodium hydroxide (NaOH)
-
1.0 mol/L Sulfuric acid (H₂SO₄)
-
10% Potassium iodide (KI) solution
-
0.01 mol/L standard sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch solution (indicator)
-
-
Procedure:
-
Pipette 10.00 mL of a solution containing 1-5 mg of lincomycin hydrochloride into a 100 mL Erlenmeyer flask.[5]
-
Add 5.00 mL of 0.008 mol/L KHSO₅, 5.0 mL of 0.2 mol/L buffer solution (pH 9.2), and 1 mL of 0.02 mol/L NaOH successively with stirring.[5]
-
Allow the reaction to proceed for 6 minutes at room temperature.[5]
-
Acidify the solution by adding 2.0 mL of 1.0 mol/L H₂SO₄, followed by 1 mL of 10% KI solution while stirring.[5]
-
Titrate the liberated iodine with a 0.01 mol/L standard sodium thiosulfate solution, adding 1 mL of starch solution as an indicator near the endpoint.[3]
-
A blank determination should be performed using the same procedure without the analyte.[5]
-
Spectroscopic Characterization
¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. Spectra can be recorded on a suitable NMR spectrometer.[2][13]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Analysis: One- and two-dimensional NMR techniques, including COSY and NOESY, can be employed to assign all proton and carbon signals and to determine the conformation of the molecule in solution.[13]
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing approximately 2 mg of the sample with 200 mg of KBr and compressing the mixture.[5]
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Key characteristic peaks include C=C (aromatic) stretching, C-H (aliphatic) stretching, S-CH₃ stretching, C-C (aliphatic) stretching, and C-O-C (ether linkage) stretching.[14]
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.
-
Crystallization: Crystals of this compound can be grown from aqueous solutions.[10]
-
Data Collection: Collect diffraction data using a suitable X-ray diffractometer.
-
Structure Solution and Refinement: The structure is solved and refined to determine bond lengths, bond angles, and the absolute configuration of the molecule. The crystal structure reveals that the molecule consists of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry.[10]
References
- 1. CN111116686A - Preparation method of lincomycin hydrochloride component B - Google Patents [patents.google.com]
- 2. This compound(7179-49-9) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Solstice Research Chemicals [lab.solstice.com]
- 10. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Crystal and molecular structure and absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
The Genesis of a Potent Antibiotic: A Technical Guide to the Origin and Synthesis of Lincomycin from Streptomyces lincolnensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin, a lincosamide antibiotic, has been a stalwart in the treatment of severe anaerobic and Gram-positive bacterial infections since its discovery. Produced by the soil actinomycete Streptomyces lincolnensis, its unique structure and mechanism of action have prompted extensive research into its biosynthesis and opportunities for yield improvement. This technical guide provides an in-depth exploration of the origins of Streptomyces lincolnensis, a detailed elucidation of the genetic and enzymatic pathways responsible for lincomycin synthesis, comprehensive experimental protocols for its cultivation and purification, and a summary of quantitative data to inform production optimization strategies.
Origin and Discovery of Streptomyces lincolnensis
Streptomyces lincolnensis was first isolated from a soil sample collected in Lincoln, Nebraska, USA. This discovery was part of the extensive soil screening programs of the mid-20th century aimed at identifying novel antibiotic-producing microorganisms. As a member of the genus Streptomyces, it is a Gram-positive, filamentous bacterium characterized by its complex life cycle, involving the formation of a mycelial network and spore production. The type strain, NRRL 2936 (also known as ATCC 25466), is the progenitor of many industrial production strains. Through decades of classical mutagenesis and screening, high-yield strains have been developed, with some producing significantly more lincomycin than the original wild-type. For instance, the high-yield strain S. lincolnensis B48 can produce up to 2.5 g/L of lincomycin, a nearly 30-fold increase compared to the 87.3 mg/L produced by the wild-type strain NRRL 2936[1].
The Lincomycin Biosynthetic Pathway
The biosynthesis of lincomycin is a complex process orchestrated by a dedicated gene cluster, designated 'lmb'. The pathway is bifurcated, leading to the independent synthesis of two precursor molecules: an amino acid, 4-propyl-L-proline (PPL), and an amino sugar, methylthiolincosamide (MTL). These two moieties are subsequently condensed to form N-demethyllincomycin, which then undergoes a final methylation step to yield the active antibiotic, lincomycin A.
Biosynthesis of 4-propyl-L-proline (PPL)
The synthesis of PPL commences with the common amino acid L-tyrosine. A series of enzymatic modifications, catalyzed by proteins encoded by the lmb gene cluster, transforms L-tyrosine into the specialized PPL precursor.
The key enzymes and their functions in this sub-pathway are:
-
LmbB2: A tyrosine hydroxylase that converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3]
-
LmbB1: An L-DOPA extradiol-cleaving 2,3-dioxygenase that acts on L-DOPA.[2]
-
LmbW: A methyltransferase.
-
LmbA: A putative γ-glutamyltransferase thought to be involved in the cleavage of a C-C bond.
-
LmbX and LmbY: Additional enzymes required for the formation of the propylproline ring.
Biosynthesis of Methylthiolincosamide (MTL)
The biosynthesis of the unique eight-carbon amino sugar MTL is a multi-step process that begins with intermediates from primary metabolism, namely fructose-6-phosphate and glucose-1-phosphate. The key steps involve the formation of an octose, followed by a series of modifications including amination, methylation, and the incorporation of a sulfur atom.
Condensation and Final Modification
The PPL and MTL precursors are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. The resulting intermediate, N-demethyllincomycin, is then methylated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase LmbJ to produce the final product, lincomycin A.
Diagram of the Lincomycin Biosynthetic Pathway:
Caption: Overview of the bifurcated lincomycin biosynthetic pathway.
Regulation of Lincomycin Production
The production of lincomycin is tightly regulated at the transcriptional level by a network of regulatory proteins. These regulators can act as either activators or repressors of the lmb biosynthetic genes, responding to various intracellular and environmental signals. Understanding these regulatory networks is crucial for the rational design of high-producing strains.
Diagram of Key Transcriptional Regulators:
Caption: Simplified regulatory network of lincomycin biosynthesis.
Quantitative Data on Lincomycin Production
The yield of lincomycin is highly dependent on the strain, fermentation medium composition, and culture conditions. The following tables summarize key quantitative data from various studies to provide a baseline for production and optimization efforts.
Table 1: Lincomycin Production in Different S. lincolnensis Strains
| Strain | Lincomycin Titer (mg/L) | Reference |
| NRRL 2936 (Wild-type) | 62.0 ± 2.9 | [4] |
| NRRL 2936 (Wild-type) | 87.3 | [1] |
| B48 (High-yield mutant) | 2500 | [1] |
| pro10-20 (Mutant) | ~110% of wild-type | [5] |
| D201 (Exconjugant) | 94.8 ± 3.6 | [4] |
| D202 (Exconjugant) | 85.7 ± 3.4 | [4] |
| M-40-18 (EMS mutant) | ~246% of wild-type | [6] |
Table 2: Optimization of Fermentation Medium for Lincomycin Production
| Medium Component | Concentration | Resulting Lincomycin Titer (mg/L) | Reference |
| Un-optimized Medium | - | 3585 | [7] |
| Optimized Medium | Soybean powder, corn steep liquor, glucose | 4600 | [7] |
| Malt extract | 0.5 g/L | 1345 | [8] |
| Dextrin | 10 g/L | 1345 | [8] |
| Soluble starch | 30 g/L | 1345 | [8] |
| (NH₄)₂SO₄ | 2.0 g/L | 1345 | [8] |
| Optimized Seed Medium (in 15-L fermenter) | - | 6560 | [9] |
| Calcium Gluconate Feeding | 0.0638 g/L/h (continuous) | 9160 | [10] |
Table 3: Influence of Precursor Supplementation on Lincomycin Yield
| Supplemented Precursor | Concentration | Increase in Lincomycin Production | Reference |
| L-proline | 0.05 g/L (at 60h) | 23% | [5] |
| L-tyrosine | 0.005 g/L | 10% | [5] |
| L-alanine | 0.1 g/L | 13% | [5] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces lincolnensis, and the extraction, purification, and quantification of lincomycin.
Cultivation of Streptomyces lincolnensis
Diagram of the General Experimental Workflow:
Caption: A generalized workflow for lincomycin production and analysis.
Protocol 5.1.1: Spore Stock Preparation
-
Streak S. lincolnensis on a suitable sporulation agar medium (e.g., MS agar) and incubate at 28-30°C for 7-10 days until confluent growth and sporulation are observed.
-
Aseptically add 5 mL of sterile 20% glycerol solution to the surface of the plate.
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension to a sterile centrifuge tube.
-
Vortex vigorously to break up mycelial fragments.
-
Filter the suspension through sterile cotton wool to remove remaining mycelial debris.
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.
Protocol 5.1.2: Seed Culture Development
-
Aseptically inoculate 50 mL of seed medium in a 250 mL baffled flask with the spore stock.
-
Seed Medium Composition (example): Glucose 30 g/L, Na₂-Citrate·2H₂O 3.4 g/L, NH₄NO₃ 2.5 g/L, K₂HPO₄ 5.0 g/L, MgSO₄·7H₂O 1 g/L, ZnSO₄·7H₂O 1 mg/L, FeSO₄·7H₂O 1 mg/L, and NaCl 0.5 g/L. Adjust pH to 7.0-7.2.
-
Incubate at 28°C on a rotary shaker at 180-250 rpm for 48-72 hours.
Protocol 5.1.3: Production Fermentation
-
Inoculate the production medium with 2-5% (v/v) of the seed culture.
-
Production Medium Composition (example for high yield): Soluble starch 20 g/L, Glucose 10 g/L, Corn steep liquor 30 g/L, Soya flour 1 g/L, (NH₄)₂SO₄ 1.5 g/L, and CaCO₃ 4 g/L. Adjust pH to 7.2.[1]
-
Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 7-10 days. Monitor pH and nutrient levels throughout the fermentation.
Extraction and Purification of Lincomycin
Protocol 5.2.1: Broth Clarification
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Adjust the pH of the supernatant to acidic conditions (pH 2-3) to precipitate proteins and other impurities.
-
Remove the precipitate by centrifugation or filtration.
Protocol 5.2.2: Solvent Extraction
-
Adjust the pH of the clarified broth to alkaline conditions (pH 9-10).
-
Extract the lincomycin into an organic solvent such as n-butanol or isoamyl acetate.
-
Separate the organic phase containing lincomycin.
-
Back-extract the lincomycin from the organic phase into an acidic aqueous solution (e.g., dilute HCl).
Protocol 5.2.3: Column Chromatography Purification
-
Apply the acidic extract to a cation-exchange resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the lincomycin from the column using an alkaline solution (e.g., dilute NaOH or NH₄OH).
-
Alternatively, for high purity, reverse-phase chromatography (e.g., C18 silica gel) can be employed, eluting with a methanol/water or acetonitrile/water gradient.
Protocol 5.2.4: Crystallization
-
Concentrate the purified lincomycin solution under vacuum.
-
Induce crystallization by adding a suitable anti-solvent, such as acetone.
-
Collect the lincomycin hydrochloride crystals by filtration and dry under vacuum.
Quantification of Lincomycin by HPLC
Protocol 5.3.1: Sample Preparation
-
Dilute the fermentation broth or purified samples with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Protocol 5.3.2: HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5-3.0). A common ratio is in the range of 20-40% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Calculate the concentration based on a standard curve prepared with pure lincomycin hydrochloride.
Conclusion
The study of lincomycin synthesis by Streptomyces lincolnensis offers a compelling example of microbial secondary metabolism and its industrial application. A thorough understanding of the biosynthetic pathway, its intricate regulatory networks, and optimized fermentation and purification protocols are paramount for enhancing production efficiency. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals seeking to innovate in the field of antibiotic development and production, paving the way for improved yields and the potential for bioengineering novel lincosamide derivatives.
References
- 1. Complete genome sequence of high-yield strain S. lincolnensis B48 and identification of crucial mutations contributing to lincomycin overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genes lmbB1 and lmbB2 of Streptomyces lincolnensis encode enzymes involved in the conversion of L-tyrosine to propylproline during the biosynthesis of the antibiotic lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Intergeneric Conjugation of DNA from Escherichia coli to Mycelia of the Lincomycin-Producer Streptomyces lincolnensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lincomycin, rational selection of high producing strain and improved fermentation by amino acids supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Properties and Formulation
This technical guide provides an in-depth overview of the physical appearance, chemical properties, and formulation aspects of Lincomycin Hydrochloride Monohydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and a visualization of its mechanism of action.
Physical and Chemical Properties
This compound is the hydrated hydrochloride salt of lincomycin, a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis.[1][2][3] It is known to be stable in its dry, crystalline state.[4][5]
1.1 Physical Appearance
This compound is consistently described as a white or nearly white crystalline powder.[3][4][6] Some sources may also refer to it as an amorphous solid.[5] It may have a faint mercaptan-like odor and a bitter taste.[5]
| Property | Description | Citations |
| Physical State | Solid, crystalline powder | [3][4][6] |
| Color | White to almost white | [4][6] |
| Odor | Odorless or with a slight mercaptan-like odor | [5] |
1.2 Physicochemical Data
The key physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O | [7][8][9] |
| Molecular Weight | 461.01 g/mol | [4][7][10] |
| Melting Point | 151 - 157 °C | [4][9] |
| Specific Optical Rotation | +134° to +139° (c=1, H₂O) | [9] |
| Water Content | 3.7% to 4.5% | |
| pKa | 7.6 | [5] |
| Solubility | Very soluble in water; Slightly soluble in ethanol; Very slightly soluble in acetone. | [6] |
| Soluble in DMSO (approx. 92 mg/mL).[7] |
Formulation and Administration
This compound is formulated for various routes of administration, primarily for treating serious infections caused by susceptible strains of Gram-positive bacteria like streptococci, pneumococci, and staphylococci.[11] Its use is often reserved for patients with penicillin allergies.[11]
2.1 Dosage Forms
The most common formulations are parenteral, designed for intramuscular (IM) or intravenous (IV) administration.[12][13] Oral powder formulations also exist.[12]
-
Injectable Solution: Typically available at a concentration of 300 mg/mL.[11][12][13] For IV administration, the solution must be diluted.[11] A common diluent is a 100 mL appropriate solution, with the infusion lasting at least one hour.[11]
-
Common Excipients: Injectable formulations may contain preservatives such as benzyl alcohol (9.45 mg/mL).[11]
2.2 Administration and Dosage
-
Intramuscular (IM): For adults with serious infections, a typical dose is 600 mg every 12 to 24 hours.[13]
-
Intravenous (IV): For serious infections in adults, doses range from 600 mg to 1 gram every 8 to 12 hours.[11][13] In life-threatening situations, daily doses can be as high as 8 grams.[11]
Experimental Protocols
While specific experimental reports from the manufacturers are proprietary, the following sections describe standard methodologies for characterizing the key physical properties of a pharmaceutical powder like this compound.
3.1 Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
-
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
-
3.2 Solubility Assessment
-
Objective: To determine the solubility of the substance in various solvents.
-
Methodology:
-
A known amount of solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
-
Small, accurately weighed portions of this compound are added incrementally.
-
The mixture is agitated vigorously after each addition until the solid is fully dissolved.
-
The process continues until saturation is reached (i.e., solid material no longer dissolves).
-
Solubility is expressed in terms of the amount of solute dissolved in a given volume of solvent (e.g., mg/mL). The terminology "very soluble" or "slightly soluble" corresponds to standard pharmacopeial definitions.[6]
-
Mechanism of Action
Lincomycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[3][14][15] At higher concentrations or against highly susceptible organisms, it may exhibit bactericidal effects.[3] The primary mechanism involves the specific binding to the 50S subunit of the bacterial ribosome.[3][9][14] This action interferes with the peptidyl transferase center, blocking the peptide exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein production and bacterial growth.[14]
Caption: Mechanism of action of Lincomycin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 7179-49-9 | Benchchem [benchchem.com]
- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7179-49-9 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Lincomycin Hydrochloride 7179-49-9 | TCI AMERICA [tcichemicals.com]
- 10. This compound | C18H37ClN2O7S | CID 71476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 15. himedialabs.com [himedialabs.com]
Methodological & Application
Recommended concentration of Lincomycin for bacterial selection in cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1][2] This mechanism of action makes it a suitable agent for the selection of bacteria that have been successfully transformed with a plasmid conferring lincomycin resistance. This document provides detailed application notes and protocols for the use of Lincomycin as a selective agent in bacterial cloning experiments, with a focus on Escherichia coli.
The selection of successfully transformed bacteria is a critical step in molecular cloning. While antibiotics like ampicillin and kanamycin are more commonly used, Lincomycin offers an alternative selection marker. Resistance to Lincomycin is typically conferred by the expression of specific resistance genes, such as lnu (lincosamide nucleotidyltransferase), which inactivate the antibiotic.[3][4][5] The concentration of Lincomycin required for effective selection can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid.
Mechanism of Action and Resistance
Lincomycin exerts its bacteriostatic or bactericidal effect by binding to the A-site of the 23S ribosomal RNA within the 50S ribosomal subunit. This binding interferes with peptidyl transferase activity, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[1][2]
Bacterial resistance to Lincomycin is primarily achieved through enzymatic modification of the antibiotic. Genes such as lnu(A), lnu(C), and lnu(D) encode for lincosamide nucleotidyltransferases.[3][4][5] These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, rendering it unable to bind to the ribosome. The level of resistance, and therefore the required concentration of Lincomycin for selection, can depend on the specific lnu gene present on the cloning vector.
Data Presentation: Recommended Lincomycin Concentrations
The optimal concentration of Lincomycin for bacterial selection should be determined empirically. However, based on available literature, the following concentrations can be used as a starting point for optimization.
| Bacterial Strain | Resistance Gene | Recommended Concentration (µg/mL) | Notes |
| Escherichia coli (general use) | - | 100 - 200 | A general starting range for initial experiments. |
| Escherichia coli BL21 | Hybrid linR | 200 | Effective for selecting cells with this specific resistance gene.[6] |
| Escherichia coli AG100A | lnu(D) | Not specified, but conferred resistance | The study focused on the gene rather than optimizing the selection concentration.[3][4] |
| General Cell Culture | - | 100 | Used for the prevention of bacterial contamination. |
Note: The Minimum Inhibitory Concentration (MIC) of Lincomycin for wild-type E. coli strains can vary. For instance, the MIC for E. coli BL21 has been reported to be 200 µg/mL.[6] Therefore, a concentration above this value is recommended for effective selection of resistant colonies.
Experimental Protocols
Protocol 1: Preparation of Lincomycin Stock Solution
Materials:
-
Lincomycin hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required amount: To prepare a 50 mg/mL stock solution, weigh out the appropriate amount of Lincomycin hydrochloride powder. For example, for 10 mL of stock solution, weigh 500 mg of Lincomycin hydrochloride.
-
Dissolution: In a sterile conical tube, add the weighed Lincomycin hydrochloride powder. Add a portion of the sterile, deionized water (e.g., 8 mL for a final volume of 10 mL) and vortex until the powder is completely dissolved.
-
Adjust final volume: Add sterile, deionized water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the Lincomycin stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C. Lincomycin solutions are stable for several months when stored frozen.
Protocol 2: Preparation of Lincomycin Selection Plates
Materials:
-
Luria-Bertani (LB) agar
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
Lincomycin stock solution (e.g., 50 mg/mL)
Procedure:
-
Prepare LB agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter of LB agar, dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.
-
Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.
-
Cooling: After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.
-
Adding Lincomycin: Once the agar has cooled, add the appropriate volume of the sterile Lincomycin stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL using a 50 mg/mL stock solution, add 3 mL of the stock solution to 1 liter of LB agar (1:1000 dilution of a 50 mg/mL stock gives 50 µg/mL, so for 150 µg/mL, use 3 mL).
-
Mixing and Pouring: Gently swirl the flask to ensure the Lincomycin is evenly distributed throughout the agar. Avoid creating air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag to prevent contamination and dehydration. The plates should be used within 1-2 weeks for optimal performance.
Protocol 3: Selection of Transformed Bacteria
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Ligation reaction mixture (containing the plasmid with the Lincomycin resistance gene)
-
SOC or LB medium (pre-warmed to 37°C)
-
Lincomycin selection plates (prepared as in Protocol 2)
-
Incubator at 37°C
Procedure:
-
Transformation: Perform the transformation of competent E. coli cells with the ligation mixture according to a standard heat shock or electroporation protocol.[7][8]
-
Recovery: After the transformation procedure, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells. Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period allows the cells to express the antibiotic resistance gene.
-
Plating: Plate 50-200 µL of the cell suspension onto the pre-warmed Lincomycin selection plates. Spreading different volumes can help in obtaining well-isolated colonies.
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.
-
Colony Selection: After incubation, colonies should be visible on the plates. Pick well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep).
Mandatory Visualizations
Caption: Workflow for bacterial selection using Lincomycin.
Caption: Mechanism of action of Lincomycin and resistance.
Troubleshooting
-
No Colonies: If no colonies appear on the selection plates, consider the following:
-
Transformation efficiency: Ensure that your competent cells have a high transformation efficiency. Perform a positive control transformation with a known plasmid.
-
Antibiotic concentration: The Lincomycin concentration may be too high. Try a lower concentration or perform a titration to determine the optimal concentration for your specific plasmid and strain.
-
Recovery time: Ensure an adequate recovery period after transformation to allow for the expression of the resistance gene.
-
-
Satellite Colonies: The appearance of small colonies surrounding a larger, true colony can be an issue.[9][10]
-
Antibiotic degradation: Lincomycin, like other antibiotics, can degrade over time, especially with prolonged incubation. Avoid incubating plates for longer than 24 hours.[1]
-
Antibiotic concentration: A low concentration of Lincomycin may not be sufficient to kill all non-transformed cells, leading to the growth of satellite colonies.[9] Consider increasing the Lincomycin concentration.
-
Fresh plates: Use freshly prepared selection plates for the best results.
-
-
Lawn of Growth: A lawn of bacterial growth indicates that the selection is not effective.
-
Antibiotic concentration: The Lincomycin concentration is likely too low.[1]
-
Antibiotic stock: The Lincomycin stock solution may have lost its activity. Prepare a fresh stock solution.
-
Conclusion
Lincomycin can be an effective selective agent for bacterial cloning when used at an appropriate concentration. It is recommended to empirically determine the optimal concentration for your specific bacterial strain and plasmid construct. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can successfully utilize Lincomycin for the selection of transformed bacteria in their cloning workflows.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New lnu(C) Gene Conferring Resistance to Lincomycin by Nucleotidylation in Streptococcus agalactiae UCN36 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Lincomycin Resistance Mutation Associated with Activation of Antibiotic Production in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. addgene.org [addgene.org]
- 9. goldbio.com [goldbio.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Lincomycin Hydrochloride Monohydrate in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Lincomycin hydrochloride monohydrate, a lincosamide antibiotic, as a contaminant control agent in mammalian cell culture media.
Introduction
This compound is an antibiotic produced by the bacterium Streptomyces lincolnensis. It is effective against most Gram-positive bacteria by inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1] Due to its specific mechanism of action, which targets prokaryotic ribosomes, Lincomycin exhibits minimal effects on mammalian mitochondrial protein synthesis at standard working concentrations, making it a suitable option for routine prevention of bacterial contamination in mammalian cell cultures.
Data Presentation
| Cell Line | Abbreviation | Organism | Tissue of Origin | Morphology | IC50 of Lincomycin (µg/mL) |
| HeLa | - | Human | Cervix | Epithelial | User-determined |
| HEK-293 | - | Human | Kidney | Epithelial | User-determined |
| CHO-K1 | - | Hamster | Ovary | Epithelial | User-determined |
| Vero | - | Monkey | Kidney | Epithelial | User-determined |
| HepG2 | - | Human | Liver | Epithelial | User-determined |
| A549 | - | Human | Lung | Epithelial | User-determined |
| MCF-7 | - | Human | Breast | Epithelial | User-determined |
| PC-3 | - | Human | Prostate | Epithelial | User-determined |
| 3T3 | - | Mouse | Embryo | Fibroblast | User-determined |
Users should experimentally determine the IC50 values for their specific cell lines using the provided cytotoxicity assay protocol.
Recommended Working Concentration for Contamination Control:
Based on manufacturer recommendations, a general working concentration of 100 mg/L (100 µg/mL) of this compound can be used in mammalian cell culture media to prevent Gram-positive bacterial contamination.[1] However, it is highly recommended to validate the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized, and purified water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, cell culture grade water to a recommended stock solution concentration of 10 mg/mL. Lincomycin hydrochloride is readily soluble in water.[1]
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to one year) or at 2-8°C for short-term use (up to one month).[2]
Protocol for Determining the Optimal (Non-Cytotoxic) Working Concentration (Kill Curve)
This protocol helps determine the minimum concentration of Lincomycin that is effective against potential contaminants while having the least impact on the viability of the mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL)
-
Sterile multi-well plates (24- or 96-well)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the mammalian cells in a multi-well plate at their normal seeding density and allow them to adhere overnight.
-
Prepare a series of dilutions of the Lincomycin stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µg/mL).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Lincomycin. Include a "no antibiotic" control.
-
Incubate the plate under standard conditions (37°C, 5% CO2).
-
Observe the cells daily for morphological changes indicative of cytotoxicity (e.g., rounding, detachment, debris).
-
After a period equivalent to 2-3 passages (typically 5-7 days), assess cell viability in each well using a cell counting method with trypan blue exclusion or a viability assay such as MTT or MTS.
-
The optimal working concentration is the highest concentration of Lincomycin that does not significantly reduce cell viability or alter cell morphology compared to the control group.
Protocol for Assessing Cytotoxicity using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Lincomycin in complete medium and add them to the wells (100 µL per well) to achieve the desired final concentrations. Include a "no antibiotic" control.
-
Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time and the experimental design.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.
Protocol for Evaluating Efficacy Against Bacterial Contamination
This protocol is designed to test the effectiveness of Lincomycin in preventing or eliminating bacterial contamination in a cell culture.
Materials:
-
Mammalian cell culture intentionally or suspected to be contaminated with Gram-positive bacteria.
-
Complete cell culture medium.
-
This compound stock solution (10 mg/mL).
-
Sterile culture flasks or plates.
-
Microscope.
-
Bacterial culture plates (e.g., Tryptic Soy Agar) for confirmation.
Protocol:
-
Isolate the contaminated cell culture to prevent cross-contamination.
-
Prepare two flasks of the contaminated cell culture. To one flask, add Lincomycin at the predetermined optimal working concentration (e.g., 100 µg/mL). The second flask will serve as the untreated control.
-
Incubate both flasks under standard cell culture conditions.
-
Observe the cultures daily under a microscope for signs of bacterial contamination (e.g., turbidity, changes in medium color, visible bacteria).
-
After 3-5 days, take a small aliquot of the culture medium from both flasks and plate it on bacterial culture plates. Incubate the bacterial plates at 37°C for 24-48 hours.
-
Assess the bacterial growth on the plates. The absence of bacterial colonies from the Lincomycin-treated culture indicates its efficacy.
-
Continue to culture the mammalian cells in the Lincomycin-containing medium for at least two passages after the contamination is cleared.
-
It is recommended to then culture the cells in antibiotic-free medium to ensure the contamination has been fully eradicated and to avoid long-term effects of the antibiotic on the cells.
Visualizations
Signaling Pathway of Lincomycin
Caption: Mechanism of action of Lincomycin in inhibiting bacterial protein synthesis.
Experimental Workflow for Determining Optimal Lincomycin Concentration
Caption: Workflow for determining the optimal, non-toxic concentration of Lincomycin.
Logical Relationships in the Use of Lincomycin in Cell Culture
Caption: Logical flow for the effective use of Lincomycin in mammalian cell culture.
References
Application Note: Preparation of Lincomycin Hydrochloride Monohydrate Working Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation of stock and working solutions of Lincomycin hydrochloride monohydrate for both in vitro and in vivo experimental use.
Quantitative Data Summary
This compound is a narrow-spectrum antibiotic of the lincosamide class, primarily effective against Gram-positive bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.[3] Accurate solution preparation is critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical and Solubility Data
| Property | Value | Source(s) |
| CAS Number | 7179-49-9 | [2][4] |
| Molecular Weight | 461.01 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility in Water | ≥ 50 mg/mL | [1][3][5] |
| Solubility in DMSO | 92 mg/mL (199.56 mM) | [2][4] |
| Solubility in PBS | 120 mg/mL (260.30 mM) | [6] |
| Solubility in Ethanol (96%) | Slightly soluble | [1] |
Table 2: Storage and Stability of Solutions
| Form | Solvent/Condition | Storage Temperature | Stability Duration | Source(s) |
| Powder | N/A | -20°C | 3 years | [2] |
| Stock Solution | DMSO or other solvent | -80°C | Up to 1 year | [2][7] |
| Stock Solution | DMSO or other solvent | -20°C | 1 month | [2][6][7] |
| Aqueous Solution | Water / IV Fluids | 37°C | Up to 4 days | [3] |
| Aqueous Solution | IV Fluids | 25°C (Room Temp) | At least 31 days | [8][9] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[6][7]
Experimental Protocols
2.1. Materials and Equipment
-
This compound powder
-
Sterile, high-purity water (e.g., Water for Injection, Milli-Q, or equivalent)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL, 50 mL)
-
Sterile serological pipettes and micropipettes with sterile tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (for aqueous solutions)
-
Sterile syringes
2.2. Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., in DMSO)
This protocol is suitable for preparing a concentrated stock that can be diluted for various in vitro assays. DMSO is a common solvent due to the high solubility it affords.[2][4]
-
Pre-dissolution Steps: Bring the this compound powder vial to room temperature before opening to prevent condensation. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of DMSO to the powder to achieve the target concentration (e.g., 92 mg/mL).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation occurs.[6][7]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to one year.[2][6][7]
2.3. Protocol 2: Preparation of an Aqueous Stock Solution (e.g., in Water or PBS)
This protocol is ideal for direct use in cell culture or other aqueous experimental systems. Lincomycin is readily soluble in water.[3][5]
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile water or PBS to achieve the target concentration (e.g., 50 mg/mL in water or 120 mg/mL in PBS).[5][6]
-
Mixing: Vortex the solution until all the powder is dissolved. The resulting solution should be clear and colorless.[3][5]
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture applications.[3][6]
-
Storage: Use the solution fresh or aliquot and store at -20°C for short-term use. For longer-term stability in specific fluids, refer to Table 2.
2.4. Protocol 3: Preparation of a Working Solution for Cell Culture
A common working concentration for antimicrobial use in cell culture is 100 mg/L.[3]
-
Thaw Stock Solution: Thaw an aliquot of your sterile stock solution (from Protocol 2.2 or 2.3).
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the final concentration of 100 mg/L in your cell culture medium.
-
Example: To prepare 100 mL of medium with 100 mg/L Lincomycin from a 50 mg/mL stock:
-
Total mass needed: (100 mg/L) * (0.1 L) = 10 mg
-
Volume of stock needed: (10 mg) / (50 mg/mL) = 0.2 mL = 200 µL
-
-
-
Preparation: Under sterile conditions in a biological safety cabinet, add the calculated volume (200 µL in the example) of the stock solution to your 100 mL of cell culture medium.
-
Mixing: Gently swirl the medium to ensure the even distribution of the antibiotic. The medium is now ready for use.
2.5. Protocol 4: Preparation of an In Vivo Formulation (Injectable)
In vivo formulations often require specific co-solvents to ensure solubility and biocompatibility. The following is an example protocol adapted from published methods.[6] It is recommended to prepare this solution fresh on the day of use. [6]
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 2.2.
-
Add Co-solvents Sequentially: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume: a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
Final Concentration: This procedure yields a clear solution with a final Lincomycin concentration of ≥2.5 mg/mL.[6]
Workflow Diagrams
The following diagrams illustrate the logical flow for preparing stock and working solutions.
Caption: Workflow for preparing Lincomycin solutions.
References
- 1. This compound | 7179-49-9 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lincomycin = 95.0 TLC 859-18-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lincomycin Hydrochloride for Contamination Prevention in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin hydrochloride is a lincosamide antibiotic effective against a narrow spectrum of bacteria, primarily Gram-positive organisms.[1][2] Derived from the bacterium Streptomyces lincolnensis, it functions by inhibiting bacterial protein synthesis.[2] This is achieved through binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and translocation during protein synthesis.[2] While its use in clinical settings has been largely superseded by its derivative, clindamycin, Lincomycin hydrochloride remains a valuable tool in cell culture for the prevention of contamination by susceptible bacteria. These application notes provide detailed information and protocols for the effective use of Lincomycin hydrochloride in a research setting.
Mechanism of Action
Lincomycin hydrochloride targets the 50S subunit of bacterial ribosomes, thereby interfering with protein synthesis.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms, although bactericidal effects can be observed at higher concentrations.[3] It is important to note that this mechanism is specific to prokaryotic ribosomes, which accounts for its selective activity against bacteria and generally low cytotoxicity in mammalian cells.
Spectrum of Activity
Lincomycin hydrochloride is primarily effective against Gram-positive bacteria. Its efficacy against common cell culture contaminants is summarized below. It is generally not effective against Gram-negative bacteria, yeast, or fungi.
Table 1: Antimicrobial Spectrum of Lincomycin Hydrochloride Against Common Gram-Positive Cell Culture Contaminants
| Contaminant | Typical Minimum Inhibitory |
| Staphylococcus aureus | 0.2 - 32 µg/mL[1] |
| Staphylococcus epidermidis | Susceptible, though specific MIC ranges are variable. |
| Bacillus species | Susceptibility can vary; some species may be resistant. |
| Micrococcus species | Often resistant. |
| Streptococcus species | 0.04 - 0.8 µg/mL[1] |
Note: The provided MIC ranges are based on available literature and may vary depending on the specific strain and testing conditions. It is highly recommended to determine the optimal concentration for your specific application.
Data Presentation
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for Lincomycin hydrochloride against several common Gram-positive bacteria that can be sources of cell culture contamination.
Table 2: Summary of Lincomycin Hydrochloride MIC Values
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.2 - 32 | [1] |
| Streptococcus pneumoniae | 0.05 - 0.4 | [1] |
| Streptococcus pyogenes | 0.04 - 0.8 | [1] |
Cytotoxicity Data
Experimental Protocols
Protocol 1: Preparation of Lincomycin Hydrochloride Stock Solution
-
Materials:
-
Lincomycin hydrochloride powder (cell culture grade)
-
Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials for storage
-
-
Procedure:
-
Weigh the desired amount of Lincomycin hydrochloride powder in a sterile container.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mg/mL). Lincomycin hydrochloride is readily soluble in aqueous solutions.[3]
-
Gently swirl the container until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
-
Protocol 2: Determination of Optimal Working Concentration (Kill Curve Assay)
This protocol helps determine the minimum concentration of Lincomycin hydrochloride required to effectively prevent bacterial contamination in your specific cell culture system.
-
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Lincomycin hydrochloride stock solution
-
96-well cell culture plates
-
A common Gram-positive bacterial contaminant (e.g., Staphylococcus aureus)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for quantitative assessment)
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Prepare a serial dilution of the Lincomycin hydrochloride stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of Lincomycin hydrochloride. Include a no-antibiotic control.
-
Intentionally introduce a low, known concentration of the bacterial contaminant to each well.
-
Incubate the plate for 3-7 days, observing daily for signs of bacterial contamination (e.g., turbidity, color change of the medium) and any visible signs of cytotoxicity to your cells.
-
At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay) to determine the lowest concentration of Lincomycin hydrochloride that prevents bacterial growth without significantly affecting your cells.
-
Protocol 3: Assessment of Cytotoxicity (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lincomycin hydrochloride on your specific mammalian cell line.
-
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Lincomycin hydrochloride stock solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell viability assay reagent (e.g., MTT, resazurin, or a kit for ATP measurement)
-
-
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density for the chosen incubation period.
-
Prepare a serial dilution of the Lincomycin hydrochloride stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., starting from a high concentration and performing 2-fold dilutions). Include a no-antibiotic control.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of Lincomycin hydrochloride.
-
Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-antibiotic control.
-
Plot the percentage of cell viability against the logarithm of the Lincomycin hydrochloride concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Lincomycin Hydrochloride Monohydrate Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lincomycin hydrochloride monohydrate. It focuses on degradation studies in acidic and alkaline media, offering practical advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation patterns of lincomycin hydrochloride in acidic and alkaline conditions?
A1: Lincomycin hydrochloride generally exhibits greater stability in acidic media compared to alkaline media under thermal stress.[1][2][3] Studies have shown that at 60°C, degradation is less rapid in acidic solutions than in basic solutions.[1][2][3] The degradation process typically follows first-order kinetics.[1][2][3]
Q2: At what pH is lincomycin hydrochloride most stable?
A2: Lincomycin hydrochloride demonstrates the highest stability in a slightly acidic environment, specifically around pH 4.[1][2][3] Conversely, its stability significantly decreases at lower pH values, with studies indicating it is least stable at pH 2 when stored at 80°C.[1][2][3]
Q3: What are the known degradation products of lincomycin hydrochloride?
A3: One identified degradation product is lincomycin B.[1][3][4] Chromatographic analysis has shown the appearance of several degradation peaks during forced degradation studies, distinct from the parent lincomycin peak.[1][3] The primary degradation pathways are hydrolysis of the amide linkage and potential modifications to the pyrrolidine ring and the methyl thioether moiety.[][6]
Q4: What analytical techniques are recommended for monitoring lincomycin degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying lincomycin hydrochloride and its degradation products.[7][8][9] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and phosphate buffer mixture.[7][9] Detection is often performed at a low wavelength, such as 210 nm or 220 nm.[2][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic/alkaline stress. | - Insufficient stress conditions (temperature too low, duration too short).- Incorrect concentration of acid/base. | - Increase the temperature (e.g., to 60°C or 80°C).- Extend the duration of the study.- Use appropriate concentrations of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M - 1 M NaOH).[1][2][9][10][11] |
| Complete degradation of lincomycin at the first time point. | - Stress conditions are too harsh (temperature too high, high concentration of acid/base). | - Reduce the temperature.- Decrease the concentration of the acid or base.- Sample at earlier time points. |
| Poor separation between lincomycin and its degradation peaks in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column. | - Optimize the mobile phase by adjusting the acetonitrile/buffer ratio and the pH of the buffer.[8][9]- Ensure the use of a suitable reversed-phase column (e.g., C18).- Consider a gradient elution program if isocratic elution is insufficient.[7][9] |
| Inconsistent or non-reproducible degradation results. | - Fluctuation in temperature during the experiment.- Inaccurate preparation of solutions.- Variability in sample work-up. | - Use a calibrated, temperature-controlled water bath or oven.[1][2]- Ensure accurate weighing and dilution for all standards and samples.- Standardize the sample neutralization and dilution procedure before HPLC analysis. |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Medium
This protocol outlines a typical procedure for studying the degradation of lincomycin hydrochloride in an acidic environment.
-
Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the 0.1 M HCl to achieve a final concentration of 0.6 mg/mL.[1]
-
Stress Condition: Place the sample solution in a controlled temperature water bath at 60°C.[1][2]
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).
-
Sample Processing: Before analysis, neutralize the withdrawn samples with an appropriate amount of a suitable base (e.g., 0.1 M NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation in Alkaline Medium
This protocol provides a standard method for investigating lincomycin hydrochloride degradation under basic conditions.
-
Preparation of Alkaline Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH).
-
Sample Preparation: Prepare a 0.6 mg/mL solution of this compound in 0.1 M NaOH.[1]
-
Stress Condition: Incubate the sample solution in a water bath maintained at 60°C.[1][2]
-
Sampling: Collect samples at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours). Due to faster degradation in alkaline media, more frequent early sampling may be necessary.
-
Sample Processing: Neutralize the samples with a suitable acid (e.g., 0.1 M HCl) and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Analysis: Quantify the remaining lincomycin and the formed degradation products using a validated HPLC method.
Data Presentation
Table 1: Degradation Kinetics of Lincomycin Hydrochloride at 80°C
| pH | Rate Constant (k) | Calculated Shelf-Life (t₉₀) |
| 2.0 | Not specified | 0.38 days |
| 3.1 | Not specified | Not specified |
| 4.0 | Not specified | 4.59 days |
| 6.1 | Not specified | Not specified |
| 8.0 | Not specified | Not specified |
Source: Data compiled from studies on the stability of lincomycin hydrochloride in aqueous solutions.[1][2][3]
Table 2: HPLC Method Parameters for Lincomycin Degradation Studies
| Parameter | Condition 1 | Condition 2 |
| Column | RP-C18 (250 mm x 4.0 mm, 5 µm) | ZORBAX SB-C18 (75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6) | Acetonitrile and 0.023 M Orthophosphoric Acid (pH 2.3) (33:67 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 210 nm |
| Reference | [7][9] | [8] |
Visualizations
Caption: Workflow for Forced Degradation Study of Lincomycin HCl.
Caption: General Degradation Pathways of Lincomycin HCl.
References
- 1. dovepress.com [dovepress.com]
- 2. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 9. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jipbs.com [jipbs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lincomycin Resistance in Staphylococcus aureus
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Staphylococcus aureus and encountering challenges with lincomycin resistance. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of lincomycin resistance in Staphylococcus aureus?
Staphylococcus aureus primarily develops resistance to lincomycin through three main mechanisms:
-
Target Site Modification: This is the most common mechanism and often involves the methylation of the 23S rRNA component of the 50S ribosomal subunit.[1][2] This modification is carried out by enzymes encoded by the erm (erythromycin ribosome methylase) genes, such as ermA and ermC.[2][3] This alteration reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, leading to resistance.[1][2] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[4]
-
Enzymatic Inactivation: S. aureus can produce enzymes that chemically modify and inactivate lincomycin. Lincosamide nucleotidyltransferases, encoded by the lnu (previously lin) genes, such as lnuA, are responsible for this type of resistance.
-
Active Efflux: Some S. aureus strains possess efflux pumps that actively transport lincomycin out of the bacterial cell, preventing it from reaching its ribosomal target. The msrA gene encodes an efflux pump that confers resistance to macrolides and streptogramin B, and while less common for lincosamides, can contribute to reduced susceptibility.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental issues in a question-and-answer format.
Antibiotic Susceptibility Testing (AST)
Q2: My lincomycin Minimum Inhibitory Concentration (MIC) results for S. aureus are inconsistent or unexpected. What could be the cause?
Inconsistent or unexpected MIC values can arise from several factors. Here's a systematic approach to troubleshooting:
-
Check Quality Control (QC) Strain: Always test a reference QC strain, such as S. aureus ATCC® 29213™, in parallel with your experimental isolates. The MIC for the QC strain should fall within the expected range. If it doesn't, this indicates a problem with the assay setup.
-
Inoculum Density: An incorrect inoculum size is a frequent source of error. Ensure you are using a 0.5 McFarland standard to standardize your bacterial suspension, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Media and Incubation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution or Mueller-Hinton Agar (MHA) for agar dilution and disk diffusion. The pH of the media should be between 7.2 and 7.4.[5] Incubate plates at 35°C for 16-20 hours (or up to 24 hours for oxacillin/methicillin resistance testing).[6]
-
Antibiotic Preparation: Ensure your lincomycin stock solution is prepared correctly, stored at the appropriate temperature, and has not expired.
-
Inducible Resistance: If your isolate is resistant to erythromycin but appears susceptible to clindamycin (a related lincosamide), you may be observing inducible MLSB resistance. Perform a D-test to confirm this (see Q3).[1][4][7][8]
Troubleshooting Workflow for Unexpected MIC Results
Caption: Workflow for troubleshooting unexpected lincomycin MIC results.
Q3: My S. aureus isolate is erythromycin-resistant but clindamycin-susceptible in initial tests. How do I test for inducible resistance?
This phenotype suggests inducible clindamycin resistance, which can lead to clinical failure with clindamycin treatment.[4][8] The D-test is the standard method to detect this.[7][9]
Experimental Protocol: D-test (Disk Approximation Test)
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Inoculate a Mueller-Hinton Agar (MHA) plate evenly with a sterile cotton swab.
-
Disk Placement: Place a 2 µg clindamycin disk and a 15 µg erythromycin disk on the agar surface. The distance between the edges of the disks should be 15-26 mm.
-
Incubation: Incubate the plate at 35°C for 16-18 hours.
-
Interpretation:
-
Positive D-test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape, indicates inducible resistance.[1][7][8]
-
Negative D-test (Susceptible): A circular zone of inhibition around the clindamycin disk indicates susceptibility.[1][8]
-
Constitutive Resistance: No zone of inhibition around either disk indicates constitutive resistance.[1]
-
D-Test Interpretation Diagram
Caption: Visual guide to interpreting D-test results.
Molecular Biology Techniques
Q4: I am unable to amplify erm or lnu genes by PCR from a phenotypically resistant S. aureus isolate. What should I check?
PCR failure can be due to several factors, from DNA extraction to the PCR reaction itself.
-
DNA Extraction: S. aureus has a thick peptidoglycan cell wall that can be difficult to lyse. Ensure your DNA extraction protocol includes a robust lysis step (e.g., using lysostaphin) to efficiently release genomic DNA.
-
Primer Design: Verify that your primers are specific to the target genes (ermA, ermC, lnuA, etc.) and are free of secondary structures or primer-dimer potential.
-
PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can be useful to find the optimal annealing temperature.
-
PCR Inhibitors: Carryover of inhibitors from the DNA extraction process (e.g., ethanol, salts) can inhibit the polymerase. Consider re-purifying your DNA template.
-
Positive Control: Always include a positive control (DNA from a known resistant strain) to ensure the PCR components and conditions are working correctly.
-
Novel Resistance Mechanism: If all troubleshooting steps fail, consider the possibility of a novel or less common resistance mechanism in your isolate.
Troubleshooting Workflow for PCR Failure
Caption: A systematic workflow for troubleshooting PCR failures.
Q5: I am having trouble with the genetic manipulation of my clinical S. aureus isolate. Why is transformation efficiency so low?
Many clinical S. aureus isolates are difficult to transform due to potent restriction-modification (R-M) systems that degrade foreign DNA.[10][11][12][13]
-
Restriction-Modification Systems: S. aureus possesses Type I and Type IV R-M systems that recognize and cleave DNA with incorrect methylation patterns (e.g., DNA prepared from E. coli).[11][14]
-
Bypassing R-M Systems:
-
Intermediate Host: Pass your plasmid through a restriction-deficient S. aureus strain, such as RN4220, which will modify the plasmid with the correct methylation pattern before you use it to transform your target clinical strain.[12][14]
-
Modified E. coli Strains: Use an E. coli strain that lacks cytosine methyltransferase (a dcm mutant) to prepare your plasmid. This will help bypass the Type IV restriction system.[11] For bypassing Type I systems, specialized E. coli strains engineered to mimic the adenine methylation profiles of specific S. aureus clonal complexes can be used.[14]
-
-
Electroporation Conditions: Optimize electroporation parameters such as voltage, capacitance, and resistance. Ensure competent cells are prepared correctly and handled on ice.
Logical Relationship of S. aureus R-M Systems and Transformation
Caption: Overcoming S. aureus R-M barriers for successful transformation.
Data Presentation
Table 1: CLSI Quality Control Ranges for S. aureus ATCC® 29213™
| Antibiotic | MIC (µg/mL) Range |
| Lincomycin | 0.25 - 1 |
| Clindamycin | 0.06 - 0.25 |
| Erythromycin | 0.25 - 1 |
| Oxacillin | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 |
Data sourced from CLSI M100 documents. Ranges may be updated; always refer to the latest CLSI guidelines.[15][16][17]
Table 2: Typical Lincomycin MICs for Different Resistance Phenotypes in S. aureus
| Phenotype | Genotype (Example) | Typical Lincomycin MIC (µg/mL) |
| Susceptible | None | ≤ 2 |
| Inducible MLSB Resistance | ermA, ermC | ≤ 2 (may become ≥ 4 with induction) |
| Constitutive MLSB Resistance | ermA, ermC | ≥ 4 |
| Enzymatic Inactivation | lnuA | ≥ 4 |
Signaling Pathways and Mechanisms
Diagram: erm-Mediated Ribosomal Methylation
Caption: Mechanism of erm-mediated lincomycin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. JCDR - D- test, erm genes, MRSA, PCR, Staphylococcus aureus [jcdr.net]
- 3. researchgate.net [researchgate.net]
- 4. Inducible Clindamycin Resistance in Staphylococcus aureus Isolated from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 8. publications.aap.org [publications.aap.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Genetic manipulation of Staphylococci – Breaking through the barrier. [frontiersin.org]
- 12. Inactivation of the SauI Type I Restriction-Modification System Is Not Sufficient To Generate Staphylococcus aureus Strains Capable of Efficiently Accepting Foreign DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. darvashco.com [darvashco.com]
- 17. iacld.com [iacld.com]
Technical Support Center: Optimizing Lincomycin Hydrochloride Monohydrate for Protein Synthesis Inhibition
Welcome to the technical support center for Lincomycin hydrochloride monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using Lincomycin to inhibit protein synthesis in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lincosamide antibiotic that primarily inhibits protein synthesis in susceptible bacteria.[1] It achieves this by binding to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1] This binding interferes with the peptidyl transferase reaction and the translocation process, ultimately leading to the cessation of peptide chain elongation.[1] While its main target is the ribosome, some evidence suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1][2]
Q2: What is the optimal concentration of Lincomycin to use for protein synthesis inhibition?
The optimal concentration of Lincomycin can vary significantly depending on the bacterial species and the experimental system (in vitro vs. in vivo). It is crucial to determine the effective concentration for your specific application. As a starting point, the half-maximal inhibitory concentration (IC50) for protein synthesis in a Staphylococcus aureus in vitro translation system has been determined to be 0.03 ± 0.002 µg/mL .[3] For other bacteria, it is recommended to perform a dose-response experiment to determine the optimal concentration. Sub-inhibitory concentrations may lead to incomplete inhibition or even paradoxical effects, such as the stimulation of secondary metabolite production in some bacteria.[4][5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and dimethyl sulfoxide (DMSO). For a stock solution, dissolve the powder in sterile, nuclease-free water or DMSO at a concentration of 10-50 mg/mL. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: Is Lincomycin effective against all types of bacteria?
No, Lincomycin has a relatively narrow spectrum of activity. It is most effective against Gram-positive cocci, such as Staphylococcus and Streptococcus species, and anaerobic bacteria.[2] It is generally not effective against Gram-negative bacteria like Escherichia coli due to the inability of the antibiotic to penetrate the outer membrane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of protein synthesis | - Incorrect Lincomycin concentration: The concentration may be too low for the target organism or experimental setup. - Bacterial resistance: The bacterial strain may have intrinsic or acquired resistance to Lincomycin. - Degradation of Lincomycin: Improper storage or handling of the Lincomycin stock solution. Lincomycin is less stable in alkaline conditions and at high temperatures. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Verify the susceptibility of your bacterial strain to Lincomycin using a standard antibiotic susceptibility test (e.g., disk diffusion or broth microdilution). - Ensure the stock solution is stored correctly at -20°C in aliquots. Prepare fresh working solutions for each experiment. Maintain a slightly acidic to neutral pH in your experimental buffer. |
| Precipitation observed in culture media | - High concentration of Lincomycin: Exceeding the solubility limit in the specific medium. - Interaction with media components: Some components of complex media like Luria-Bertani (LB) or Tryptic Soy Broth (TSB) might interact with Lincomycin, especially at high concentrations or after pH changes.[6] | - Prepare a more dilute stock solution or add the stock solution to the media slowly while vortexing. - Test the solubility of Lincomycin in your specific culture medium at the desired concentration before starting the experiment. If precipitation persists, consider using a minimal medium. |
| Inconsistent or unexpected results | - Sub-inhibitory concentrations: Using a concentration of Lincomycin that is below the threshold for complete inhibition can lead to varied and sometimes paradoxical cellular responses. For example, sub-inhibitory concentrations have been shown to induce the production of certain enzymes in E. coli and inhibit virulence factor production in S. aureus.[2][7] - Off-target effects: While the primary target is the ribosome, Lincomycin may have other cellular effects, especially at higher concentrations. | - Carefully determine the minimal inhibitory concentration (MIC) and use a concentration that ensures complete inhibition of protein synthesis for your experiments. - Include appropriate controls in your experiment to account for any potential off-target effects. |
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Parameter | Organism/System | Concentration | Reference |
| IC50 (Protein Synthesis) | Staphylococcus aureus (in vitro translation system) | 0.03 ± 0.002 µg/mL | [3] |
Note: IC50 values can vary between different strains and experimental conditions. It is highly recommended to determine the IC50 for your specific bacterial strain and experimental setup.
Experimental Protocols
Protocol: Determination of Protein Synthesis Inhibition using [³H]-Leucine Incorporation Assay
This protocol provides a method to measure the rate of protein synthesis in bacterial cultures by quantifying the incorporation of radiolabeled leucine in the presence and absence of Lincomycin.
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
This compound stock solution
-
[³H]-Leucine (radiolabeled leucine)
-
Trichloroacetic acid (TCA), 10% (w/v) ice-cold solution
-
Ethanol, 70% (v/v) ice-cold solution
-
Scintillation fluid
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter
-
Liquid culture medium (e.g., TSB or LB)
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in the appropriate liquid medium at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Experimental Setup:
-
Prepare a series of culture tubes or a 96-well plate.
-
To each well/tube, add a defined volume of the bacterial culture.
-
Add varying concentrations of this compound to the experimental wells/tubes. Include a no-antibiotic control. It is recommended to test a range of concentrations around the expected IC50 or MIC.
-
Pre-incubate the cultures with Lincomycin for a short period (e.g., 10-15 minutes) at the optimal growth temperature.
-
-
Radiolabeling:
-
Add a small, defined amount of [³H]-Leucine to each well/tube. A final concentration of 1-5 µCi/mL is a common starting point.
-
Incubate the cultures for a short period (e.g., 15-30 minutes) at the optimal growth temperature with shaking. The incubation time should be within the linear range of incorporation for your bacterial strain.
-
-
Termination of Incorporation:
-
Stop the incorporation of [³H]-Leucine by adding an equal volume of ice-cold 10% TCA to each well/tube.
-
Incubate on ice for at least 30 minutes to precipitate the proteins.
-
-
Sample Collection and Washing:
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 10% TCA to remove any unincorporated [³H]-Leucine.
-
Wash the filters once with ice-cold 70% ethanol to remove the TCA.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each Lincomycin concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the Lincomycin concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of protein synthesis inhibition by Lincomycin.
Caption: Workflow for [³H]-Leucine incorporation assay.
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Selective inhibition of enzyme synthesis by lincomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Lincomycin at Subinhibitory Concentrations Potentiates Secondary Metabolite Production by Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Effects of lincomycin on synthesis of TEM beta-lactamase by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lincomycin Hydrochloride Monohydrate Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with lincomycin hydrochloride monohydrate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is very soluble in water.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in ethanol.[1][2] For cell culture applications, sterile water is the preferred solvent.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: For long-term storage, it is recommended to store aqueous stock solutions in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3][4] Stock solutions stored at -20°C are stable for up to 1 month, while those at -80°C are stable for up to 6 months.[3][4] For short-term storage, aqueous solutions can be kept at 2-8°C for a few days.[5]
Q3: Can I sterilize my this compound stock solution by autoclaving?
A3: No, it is not recommended to autoclave this compound solutions as it is unstable at high temperatures.[6] Sterilization should be performed by filtering the solution through a 0.22 µm filter.[3][5]
Q4: What is the mechanism of action of lincomycin?
A4: Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][7] This binding interferes with the peptidyl transferase reaction and prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[7]
Troubleshooting Guide: Precipitation in Stock Solutions
Issue: My this compound stock solution has formed a precipitate.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the cause and find a solution.
Potential Cause 1: Improper Storage
Question: How was the stock solution stored?
-
Incorrect Temperature: Storage at room temperature or repeated freeze-thaw cycles can lead to degradation and precipitation.
-
Solution: Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) in small aliquots to minimize freeze-thaw cycles.[3][4]
Potential Cause 2: Solution pH
Question: What is the pH of your stock solution?
-
pH Instability: Lincomycin hydrochloride is most stable in acidic conditions, with optimal stability around pH 4.[8] In alkaline conditions (high pH), it is unstable and can degrade, leading to precipitation.[6]
-
Solution: Ensure the solvent used for preparing the stock solution is slightly acidic or neutral. If preparing a solution in a buffer, select one that maintains a pH in the acidic to neutral range.
Potential Cause 3: High Concentration
Question: What is the concentration of your stock solution?
-
Exceeding Solubility: While lincomycin hydrochloride is highly soluble in water, preparing solutions at concentrations exceeding its solubility limit can lead to precipitation, especially at lower temperatures.
-
Solution: If a high concentration is required, gentle warming and sonication can aid in dissolution.[3][4] However, be cautious with heating as it can degrade the compound. It is often better to prepare a slightly lower concentration to ensure it remains in solution during storage.
Potential Cause 4: Solvent Evaporation
Question: Was the stock solution container properly sealed?
-
Increased Concentration: Improperly sealed containers can lead to solvent evaporation over time, increasing the concentration of the lincomycin hydrochloride and causing it to precipitate.
-
Solution: Ensure that storage vials are sealed tightly. Using parafilm can provide an extra layer of protection against evaporation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Very soluble, 50 mg/mL | [1][2][3] |
| DMSO | ≥ 100 mg/mL | [3] |
| Ethanol | Slightly soluble | [1] |
| Acetone | Very slightly soluble | [1] |
Table 2: Stability of Lincomycin Hydrochloride in Aqueous Solution at 80°C
| pH | Calculated Shelf Life (t₉₀) | Stability | Reference |
| 2 | 0.38 days | Least Stable | [8] |
| 4 | 4.59 days | Most Stable | [8] |
Experimental Protocols
Protocol for Preparation of a 100 mg/mL Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 gram of this compound powder and transfer it to the 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
Mandatory Visualizations
Caption: Mechanism of action of Lincomycin.
Caption: Troubleshooting workflow for precipitation.
References
- 1. This compound | 7179-49-9 [chemicalbook.com]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. himedialabs.com [himedialabs.com]
- 6. jipbs.com [jipbs.com]
- 7. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
How to prevent Lincomycin hydrochloride monohydrate inactivation in culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the inactivation of Lincomycin hydrochloride monohydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation in culture?
A1: The primary cause of inactivation is chemical instability, particularly due to suboptimal pH. Lincomycin is most stable at a pH of approximately 4.[1][2][3] It is unstable in alkaline conditions (pH > 7.3) and at a very low acidic pH of 2.[1][2][3] High temperatures can also accelerate its degradation.
Q2: Can mammalian cells metabolize and inactivate Lincomycin?
A2: Currently, there is no direct evidence to suggest that mammalian cells enzymatically metabolize and inactivate Lincomycin. Some studies on antibiotic inactivation by liver cell preparations suggest that the loss of antibiotic activity is more likely due to protein binding rather than enzymatic degradation.[4][5]
Q3: Is Lincomycin stable in common cell culture media like DMEM or RPMI-1640?
Q4: How long is a Lincomycin solution stable under typical cell culture conditions?
A4: A prepared Lincomycin solution is reported to be stable for up to 4 days at 37°C. For longer-term storage, it is recommended to store stock solutions at 2-8°C.
Q5: Are there any known interactions between Lincomycin and common media components?
A5: While specific interactions with individual media components like amino acids or vitamins have not been extensively documented, oxidizing agents can rapidly degrade Lincomycin. For instance, it degrades rapidly in the presence of hydrogen peroxide.[2][3] It is also advisable to be cautious of potential interactions with reactive oxygen species that may be generated by certain cellular processes or experimental conditions.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments.
Issue 1: Loss of Lincomycin Activity in a Multi-Day Experiment
-
Possible Cause: Gradual degradation due to suboptimal pH and physiological temperature.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your culture medium. Cellular metabolism can cause a shift in pH over time.
-
Frequent Media Changes: For experiments extending beyond 2-3 days, consider replacing the medium with freshly prepared Lincomycin-containing medium every 48-72 hours to maintain an effective concentration.
-
pH Optimization: If your experimental design allows, consider using a medium formulation with a slightly more acidic buffer, closer to the optimal pH of 4 for Lincomycin, without compromising cell viability.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in the preparation and storage of Lincomycin stock solutions.
-
Troubleshooting Steps:
-
Standardized Stock Preparation: Prepare a large batch of concentrated Lincomycin stock solution, aliquot it into smaller, single-use volumes, and store them at 2-8°C. This minimizes repeated freeze-thaw cycles and ensures consistency.
-
Fresh Working Solutions: Always prepare fresh working dilutions of Lincomycin in your culture medium immediately before use.
-
Quality Control: If you suspect your stock solution has degraded, you can perform a bioassay (see Experimental Protocols section) to test its activity.
-
Issue 3: Unexpected Cellular Toxicity
-
Possible Cause: Formation of degradation products that may have cytotoxic effects.
-
Troubleshooting Steps:
-
Ensure Freshness: Use freshly prepared Lincomycin solutions to minimize the accumulation of potential degradation byproducts.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Lincomycin for your specific cell line.
-
Data Presentation
Table 1: Stability of Lincomycin Hydrochloride in Various Intravenous Solutions at 25°C over 31 days
| Intravenous Solution | Percentage of Lincomycin Remaining after 31 days |
| Sodium Lactate (Hartmann's) Solution | >95% |
| 0.9% Sodium Chloride Solution | >95% |
| 5% Glucose Solution | >95% |
| 10% Glucose Solution | >95% |
Data summarized from a study on the stability of Lincomycin hydrochloride in intravenous fluids, indicating high stability in these solutions at room temperature.[3]
Table 2: Effect of pH on the Shelf-Life of Lincomycin Hydrochloride at 80°C
| pH | Calculated Shelf-Life (days) |
| 2.0 | 0.38 |
| 3.1 | Not Reported |
| 4.0 | 4.59 |
| 6.1 | Not Reported |
| 8.0 | Not Reported |
This table demonstrates the significant impact of pH on the stability of Lincomycin at an elevated temperature, highlighting its optimal stability around pH 4.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile, deionized water or a suitable buffer (e.g., PBS) to a final concentration of 10-100 mg/mL. Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at 2-8°C for short-term use (up to a few weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Bioassay for Determining Lincomycin Activity in Culture Supernatant
This protocol provides a general framework for assessing the biological activity of Lincomycin in a used cell culture medium. A susceptible bacterial strain, such as Staphylococcus aureus, is required.
-
Bacterial Culture Preparation:
-
Inoculate a susceptible bacterial strain into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (an OD600 of approximately 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
-
Sample Preparation:
-
Collect your cell culture supernatant containing Lincomycin at different time points of your experiment.
-
As a positive control, prepare a fresh solution of Lincomycin in the same type of cell culture medium at the expected concentration.
-
As a negative control, use a cell culture medium without Lincomycin.
-
-
Microtiter Plate Assay:
-
In a sterile 96-well microtiter plate, add 50 µL of the standardized bacterial culture to each well.
-
Add 50 µL of your test samples (culture supernatants), positive control, and negative control to respective wells. It is recommended to test serial dilutions of your samples.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the optical density (OD) at 600 nm using a microplate reader.
-
Compare the OD values of the wells containing your culture supernatant to the positive and negative controls. A higher OD indicates bacterial growth and, therefore, reduced Lincomycin activity.
-
The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of Lincomycin that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Factors leading to the chemical degradation of Lincomycin.
Caption: A logical workflow to troubleshoot Lincomycin inactivation.
Caption: A workflow for assessing the stability of Lincomycin in culture.
References
- 1. dovepress.com [dovepress.com]
- 2. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro antibiotic inactivation by mammalian cell and killed bacterial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting Lincomycin hydrochloride monohydrate stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lincomycin hydrochloride monohydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The main factors influencing the stability of this compound in solution are pH, temperature, and the presence of oxidizing agents.[1][2][3][4] Light exposure, however, does not appear to cause significant degradation.[1]
Q2: What is the optimal pH for maintaining the stability of a Lincomycin hydrochloride solution?
A2: Lincomycin hydrochloride solution exhibits the greatest stability at a pH of approximately 4.[2][3][5][6] It is least stable in acidic conditions, specifically at pH 2, and also shows instability in alkaline conditions.[1][2][3][4][5]
Q3: How does temperature impact the stability of Lincomycin hydrochloride solutions?
A3: Elevated temperatures accelerate the degradation of Lincomycin hydrochloride in solution.[1][4] The degradation process follows first-order kinetics, and the rate of degradation increases with rising temperatures.[2][3][5]
Q4: Is this compound sensitive to light?
A4: Based on available studies, this compound solutions are stable when exposed to sunlight for up to 6 hours and do not show significant photodegradation.[1]
Q5: What is the stability of Lincomycin hydrochloride in common intravenous (IV) infusion fluids?
A5: Lincomycin hydrochloride is chemically stable for at least 31 days at 25°C when mixed with sodium lactate (Hartmann's) solution, 0.9% sodium chloride solution, 5% glucose solution, and 10% glucose solution.[2][3][5] In these solutions, less than 5% degradation of lincomycin was observed over the 31-day period.[3][5]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or unexpected degradation of Lincomycin solution. | Inappropriate pH of the solution. Lincomycin degrades in highly acidic (pH < 3) and alkaline (pH > 7) conditions.[1][2][4][5] | - Adjust the pH of the solution to be within the optimal range of 3.5 to 4.5. - Use a suitable buffer system to maintain the pH. |
| High storage temperature. Elevated temperatures accelerate the rate of degradation.[1][4] | - Store stock solutions at recommended temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage).[7] - Avoid exposing the solution to high temperatures during experiments unless required by the protocol. | |
| Presence of oxidizing agents. Lincomycin degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[2][3][5] | - Ensure all glassware is thoroughly rinsed to remove any residual oxidizing cleaning agents. - Avoid using excipients or solvents that have oxidizing properties. | |
| Precipitation or cloudiness observed in the solution. | Solubility issues. The solubility of Lincomycin hydrochloride can be affected by the choice of solvent and temperature. | - Ensure the concentration of Lincomycin hydrochloride does not exceed its solubility limit in the chosen solvent system. - If using a co-solvent system, ensure the components are miscible and do not cause the drug to precipitate. Gentle heating and/or sonication can aid dissolution.[7] |
| Incompatibility with other components. Interactions with other excipients or active ingredients in the formulation can lead to precipitation. | - Review the compatibility of all components in the formulation. - Conduct compatibility studies with all excipients. | |
| Discoloration of the solution. | Degradation of Lincomycin or other components. The formation of degradation products can sometimes lead to a change in the appearance of the solution. | - Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.[8] - Investigate the root cause of degradation (e.g., pH, temperature, oxidation) and take corrective actions. |
Quantitative Data Summary
Table 1: Shelf-Life of Lincomycin Hydrochloride (0.6 mg/mL) at 80°C at Various pH Values
| pH | Calculated Shelf-Life (t₉₀) in Days |
| 2.0 | 0.38[2][3][5] |
| 3.1 | Not explicitly stated, but stability increases from pH 2 to 4. |
| 4.0 | 4.59[2][3][5] |
| 6.1 | Not explicitly stated, but stability decreases from pH 4. |
| 8.0 | Not explicitly stated, but stability is low in alkaline conditions.[1][4] |
Table 2: Stability of Lincomycin Hydrochloride in Intravenous Fluids at 25°C
| Intravenous Fluid | Stability Period | Degradation |
| Sodium Lactate (Hartmann's) Solution | At least 31 days[2][3][5] | < 5%[3][5] |
| 0.9% Sodium Chloride Solution | At least 31 days[2][3][5] | < 5%[3][5] |
| 5% Glucose Solution | At least 31 days[2][3][5] | < 5%[3][5] |
| 10% Glucose Solution | At least 31 days[2][3][5] | < 5%[3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Lincomycin Hydrochloride
This protocol is designed to intentionally degrade the drug product to evaluate the stability-indicating properties of analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water) to achieve a known concentration (e.g., 0.6 mg/mL).[8]
2. Acidic Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.[8]
-
Heat the solution at 60°C in a water bath for a specified period (e.g., 7 days).[8]
-
Withdraw samples at appropriate time intervals, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to the initial concentration with the solvent.
3. Alkaline Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.[8]
-
Heat the solution at 60°C in a water bath for a specified period (e.g., 7 days).[8]
-
Withdraw samples at appropriate time intervals, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute to the initial concentration with the solvent.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[8]
-
Keep the solution at room temperature for a specified period (e.g., 60 minutes).[8]
-
Withdraw samples at appropriate time intervals and dilute with the solvent.
5. Thermal Degradation:
-
Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the solvent if necessary.
6. Photolytic Degradation:
-
Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified duration (e.g., 6 hours).[1]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at appropriate time intervals and dilute with the solvent if necessary.
7. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining Lincomycin and to detect the formation of degradation products.[8]
Protocol 2: pH-Rate Profile Study
This protocol determines the effect of pH on the degradation rate of Lincomycin hydrochloride.
1. Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) using appropriate buffer systems (e.g., phosphate buffer).[1]
2. Sample Preparation:
-
For each pH value, prepare a solution of Lincomycin hydrochloride at a known concentration (e.g., 0.6 mg/mL) in the respective buffer.[8]
3. Incubation:
-
Incubate the prepared solutions in a constant temperature water bath at an elevated temperature (e.g., 80°C) to accelerate degradation.[8]
4. Sampling and Analysis:
-
Withdraw samples from each solution at predetermined time intervals.
-
Immediately cool the samples to halt the degradation reaction.
-
Analyze the samples using a validated HPLC method to determine the concentration of Lincomycin hydrochloride.[8]
5. Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of Lincomycin hydrochloride versus time.
-
Determine the observed first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Visualizations
References
- 1. jipbs.com [jipbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
Lincomycin hydrochloride monohydrate degradation with temperature changes
Technical Support Center: Lincomycin Hydrochloride Monohydrate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound?
A1: The stability of this compound is primarily affected by temperature, pH, and the presence of oxidizing agents.[][2] Elevated temperatures, high pH (alkaline conditions), and strong acids can lead to significant degradation.[2][3] The drug is also highly susceptible to oxidative degradation, for instance, it degrades rapidly in the presence of hydrogen peroxide.[3][4][5]
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: this compound exhibits its greatest stability in acidic conditions, specifically around pH 4.[3][4][5][6] As the pH deviates from this optimal range, particularly towards alkaline conditions, the rate of degradation increases.[2]
Q3: Does the degradation of this compound follow a specific kinetic model?
A3: Yes, the degradation of this compound in aqueous solutions follows first-order kinetics.[3][4][5][6]
Q4: What are the known degradation sites on the lincomycin molecule?
A4: The primary sites of degradation on the lincomycin molecule are the methyl thioether moiety and the aliphatic amine group on the pyrrolidine ring.[6]
Q5: Are there established methods for analyzing the stability of this compound?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for stability-indicating assays of lincomycin.[7][8][9] Spectrophotometric methods have also been developed and applied for stability studies.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of lincomycin potency in solution | The solution pH may be too high (alkaline) or too low (strongly acidic). | Adjust the pH of the solution to be within the optimal stability range, which is around pH 4.[3][6] |
| The storage temperature is too high. | Store solutions at controlled room temperature (25°C) or as recommended. Avoid exposure to high temperatures.[2][3] | |
| Presence of oxidizing agents in the formulation or solvent. | Ensure all excipients and solvents are free from peroxides and other oxidizing agents. Consider the use of antioxidants if compatible with the formulation.[] | |
| Appearance of unknown peaks in HPLC chromatogram | This indicates the formation of degradation products. | Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify and characterize the degradation products.[8] This will help in developing a stability-indicating method. |
| Inconsistent results in stability studies | This could be due to variations in experimental conditions such as pH, temperature, or light exposure. | Strictly control all experimental parameters. Use calibrated equipment and ensure consistent preparation of solutions and standards. |
| The analytical method is not stability-indicating. | Validate the analytical method according to ICH guidelines to ensure it can separate the intact drug from its degradation products.[8][10] |
Data Presentation
Table 1: Effect of pH on the Shelf-Life of this compound at 80°C
| pH | First-Order Rate Constant (k) | Calculated Shelf-Life (t90) |
| 2 | Not specified | 0.38 days |
| 3.1 | Not specified | Not specified |
| 4 | Not specified | 4.59 days |
| 6.1 | Not specified | Not specified |
| 8 | Not specified | Not specified |
| (Data sourced from studies on the degradation of lincomycin hydrochloride at 80°C)[4][7] |
Table 2: Degradation of this compound under Forced Conditions at 60°C
| Condition | Remaining Lincomycin (%) | Duration |
| 0.1 M Hydrochloric Acid | 48.8% | 7 days |
| 0.1 M Sodium Hydroxide | 8% | 7 days |
| 3% Hydrogen Peroxide | 0% | 60 minutes |
| (Data reflects the percentage of intact lincomycin remaining after exposure to the specified conditions)[4] |
Table 3: Kinetic Data for Thermal Degradation of Lincomycin at pH 10
| Temperature (°C) | Half-life (t1/2) (minutes) | Shelf-life (t90) (minutes) |
| 70 | 121.2 | 18.4 |
| 80 | 79.7 | 12.1 |
| 100 | 36.8 | 5.6 |
| (Data from a study applying a second derivative spectrophotometric method)[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating HPLC method, which is crucial for accurately quantifying the drug in the presence of its degradants.
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the test sample of this compound in the mobile phase to a concentration similar to the standard stock solution.
-
-
Forced Degradation Study:
-
Acid Degradation: Expose the sample solution to an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[7][8]
-
Base Degradation: Expose the sample solution to a base (e.g., 0.2 N NaOH) at an elevated temperature.[8]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[7][8]
-
Thermal Degradation: Heat the sample solution at a high temperature (e.g., 80°C).[7]
-
Photolytic Degradation: Expose the sample solution to UV light.[8]
-
-
Analysis:
-
Inject the standard solution, the untreated sample solution, and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main lincomycin peak.[8]
-
Visualizations
Caption: Key factors leading to the degradation of lincomycin.
Caption: A logical workflow for troubleshooting unexpected degradation.
References
- 2. jipbs.com [jipbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. dovepress.com [dovepress.com]
- 8. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Overcoming zonal resistance patterns with Lincomycin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges related to lincomycin hydrochloride, with a specific focus on zonal resistance patterns encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for lincomycin hydrochloride?
A1: Lincomycin hydrochloride is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome.[1][2] This binding action interferes with the peptidyl transferase center, blocking the ribosomal exit tunnel and preventing the elongation of the polypeptide chain, which ultimately halts protein production.[3] While its primary effect is bacteriostatic (inhibiting growth), it can be bactericidal at higher concentrations.
Q2: What is "zonal resistance" to lincomycin?
A2: Zonal resistance is a specific phenotype where bacteria show susceptibility to low and very high concentrations of an antibiotic but appear resistant to an intermediate range of concentrations. In a disk diffusion assay, this can manifest as a zone of inhibition with a distinct ring of bacterial growth within it. This phenomenon is characteristic of certain clinical isolates, such as Streptococcus pyogenes, and is a stable phenotype.[4]
Q3: What is the underlying mechanism of zonal resistance to lincomycin?
A3: Zonal resistance to lincomycin is typically caused by inducible resistance mechanisms.[4] The presence of the antibiotic at specific "inducing" concentrations triggers the expression of a resistance gene, often an erm (erythromycin ribosomal methylase) gene. This gene produces an enzyme that methylates the ribosomal target site, reducing the binding affinity of lincomycin.[1] At concentrations below the induction threshold, the gene is not expressed, and the bacterium is susceptible. At the specific inducing concentrations, the gene is activated, leading to resistance. At very high concentrations, the antibiotic may overwhelm the resistance mechanism, leading to renewed inhibition.
Q4: How does lincomycin resistance relate to macrolide resistance?
A4: Resistance to lincomycin is often linked to macrolide resistance through a mechanism known as the MLSB phenotype (Macrolide-Lincosamide-Streptogramin B resistance).[1] This is most often due to methylation of the 23S rRNA by Erm methylases, which confers cross-resistance to all three classes of antibiotics.[1] Therefore, isolates resistant to macrolides should be tested for inducible resistance to lincosamides like lincomycin and clindamycin.[1]
Troubleshooting Guides
Issue 1: Unexpected Growth Patterns in Disk Diffusion Assay
Q: I performed a disk diffusion assay with a lincomycin disk and observed a clear zone of inhibition, but there is a distinct ring of bacterial colonies growing inside this zone. What is happening?
A: This growth pattern is a classic indicator of zonal resistance. The concentration of lincomycin diffusing from the disk creates a gradient in the agar. The ring of growth occurs at the specific concentration range that induces the expression of resistance genes.
Recommended Actions:
-
Confirm the Finding: Repeat the disk diffusion test to ensure the result is reproducible.
-
Perform an MIC Test: Use a quantitative method like broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC). With zonal resistance, you may observe growth in wells with intermediate concentrations of lincomycin but no growth in wells with lower or higher concentrations.
-
Perform an Inducible Resistance Test (D-Test): Place an erythromycin disk and a lincomycin (or clindamycin) disk in close proximity (15-20 mm apart) on an inoculated agar plate. If the isolate has inducible MLSB resistance, the zone of inhibition around the lincomycin/clindamycin disk will appear blunted or flattened on the side adjacent to the erythromycin disk, forming a "D" shape.
Issue 2: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results
Q: My broth microdilution experiments for lincomycin are giving variable MIC values for the same isolate. What could be the cause?
A: Inconsistent MIC results can stem from several factors related to technical variability or the specific resistance mechanism.
Recommended Actions:
-
Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. An inoculum that is too dense or too sparse will significantly alter MIC results.[5]
-
Verify Media and Incubation: Check that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used and that incubation conditions (temperature, time, CO2 levels for fastidious organisms) are strictly followed as per CLSI or EUCAST guidelines.[6]
-
Check Antibiotic Stock: Ensure your lincomycin hydrochloride stock solution is correctly prepared, stored to prevent degradation, and not expired. Perform serial dilutions accurately.
-
Consider Zonal Resistance: If the isolate exhibits zonal resistance, "skipped wells" (growth at intermediate dilutions but not at higher ones) can make endpoint reading difficult. Record this observation, as it is a significant finding. The true MIC should be read as the lowest concentration that completely inhibits growth.[7]
Issue 3: Colonies Growing Within the Zone of Inhibition
Q: I see small, isolated colonies within the main zone of inhibition in my disk diffusion assay. Is this resistance?
A: The presence of individual colonies within a zone of inhibition suggests the selection of resistant mutants or the presence of a mixed population with a subpopulation of resistant cells.
Recommended Actions:
-
Isolate and Re-test: Pick one of the colonies from within the inhibition zone.
-
Purify the Culture: Streak the isolated colony onto a fresh agar plate to obtain a pure culture.
-
Repeat Susceptibility Testing: Perform both disk diffusion and an MIC test on the purified isolate. This will confirm if you have selected for a stably resistant mutant and allow you to determine its resistance level (MIC).[8]
Data Presentation
Table 1: Troubleshooting Guide for Lincomycin Susceptibility Testing
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Zone diameter too small / MIC too high (Apparent Resistance) | 1. Inoculum too dense.2. Lincomycin disks have lost potency (improper storage).3. Incubation temperature too high.4. Agar depth too shallow. | 1. Standardize inoculum to 0.5 McFarland.2. Use QC strains to check disk potency; store disks at -20°C to +8°C in a dry environment.[5]3. Ensure incubator is calibrated to 35 ± 2°C.[5]4. Ensure agar depth is uniform (approx. 4 mm).[5] |
| Zone diameter too large / MIC too low (Apparent Susceptibility) | 1. Inoculum too sparse.2. Lincomycin disks have a higher than stated concentration.3. Incubation temperature too low.4. Agar depth too deep. | 1. Standardize inoculum to 0.5 McFarland.2. Check disks with QC strains.3. Ensure incubator is calibrated to 35 ± 2°C.4. Ensure agar depth is uniform (approx. 4 mm). |
| Ring of growth within the inhibition zone | Inducible zonal resistance. | Perform broth/agar dilution MIC to confirm growth at intermediate concentrations. Perform D-test to confirm inducible MLSB resistance. |
| Individual colonies within the inhibition zone | Mixed population or selection of resistant mutants. | Isolate a colony, purify it, and re-test its susceptibility to confirm resistance.[8] |
Table 2: Example MIC and Zone Diameter Interpretive Criteria for Staphylococcus aureus (Note: Always refer to the latest version of CLSI M100 or EUCAST breakpoint tables for clinical interpretation)
| Agent | Method | Concentration / Disk Content | Susceptible | Intermediate | Resistant |
| Lincomycin | Disk Diffusion | 15 mcg | ≥21 mm | 17-20 mm | ≤16 mm |
| Lincomycin | Broth Microdilution | (µg/mL) | ≤1 | 2 | ≥4 |
Experimental Protocols
Protocol 1: Disk Diffusion (Kirby-Bauer) Assay for Lincomycin
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6]
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.[5]
-
Disk Application: Allow the plate to dry for 5-15 minutes. Using sterile forceps or a disk dispenser, apply a lincomycin 15 mcg disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar.[9]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Measure the diameter of the zone of complete inhibition to the nearest millimeter. Interpret the results based on established breakpoints (see Table 2). Carefully inspect for any signs of zonal resistance or resistant inner colonies.[7]
Protocol 2: Broth Microdilution for Lincomycin MIC Determination
-
Plate Preparation: Prepare serial two-fold dilutions of lincomycin hydrochloride in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, covering the desired concentration range (e.g., 0.06 to 128 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[10]
-
Inoculum Preparation: Prepare a bacterial suspension as described in the disk diffusion protocol (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of lincomycin that completely inhibits visible bacterial growth.[11] Examine the plate carefully for "skipped wells" (growth in wells at higher concentrations than the apparent MIC), which can indicate contamination or zonal resistance.
Visualizations
References
- 1. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. Genetic study of plasmid-associated zonal resistance to lincomycin in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. micromasterlab.com [micromasterlab.com]
- 6. shop.tinyteria.com [shop.tinyteria.com]
- 7. apec.org [apec.org]
- 8. goldbio.com [goldbio.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
Technical Support Center: Inactivation of Lincomycin Hydrochloride by Peroxide Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin hydrochloride. The following information addresses common issues related to the inactivation of Lincomycin hydrochloride upon exposure to peroxide and other stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a rapid loss of potency in our Lincomycin hydrochloride formulation. What could be the cause?
A1: Rapid potency loss of Lincomycin hydrochloride can be attributed to several factors, but it is particularly susceptible to oxidative degradation. Exposure to hydrogen peroxide or other oxidizing agents is a common cause of rapid inactivation.[1][2][3][4] The degradation process follows first-order kinetics.[1][3][4] Consider if any components in your formulation or storage conditions could introduce peroxides.
Q2: What are the primary degradation products of Lincomycin hydrochloride when exposed to peroxide?
A2: Exposure to hydrogen peroxide leads to the oxidation of the sulfur atom in the lincomycin molecule. The primary degradation products are lincomycin sulfoxide and lincomycin sulfone.[5][6] In alkaline conditions, N-oxides can also be formed.[5]
Q3: How can I confirm if peroxide-induced degradation is occurring in my experiment?
A3: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify Lincomycin hydrochloride and its degradation products.[1][7] A typical reverse-phase HPLC method can separate the parent drug from its more polar degradation products. The appearance of peaks corresponding to lincomycin sulfoxide and sulfone would confirm oxidative degradation.
Q4: My formulation contains excipients that might generate peroxides over time. How can I assess the stability of Lincomycin hydrochloride in this formulation?
A4: A forced degradation study is recommended. This involves intentionally stressing your formulation under various conditions, including exposure to a known concentration of hydrogen peroxide (e.g., 3%), to determine the degradation pathway and the rate of degradation.[1][7][8] This will help you predict the long-term stability of your formulation.
Q5: What is the optimal pH for maintaining the stability of Lincomycin hydrochloride in aqueous solutions?
A5: Lincomycin hydrochloride exhibits the greatest stability in solutions with a pH of approximately 4.[1][3][4][9] It is least stable at a pH of 2.[1][3][4][9] Both acidic and basic conditions can lead to degradation, although the degradation is less rapid compared to oxidative degradation by peroxide.[1][2]
Q6: We are performing a forced degradation study on Lincomycin hydrochloride. What are the typical stress conditions used?
A6: Forced degradation studies for Lincomycin hydrochloride typically include exposure to:
-
Oxidative stress: 3% hydrogen peroxide for 60 minutes.[1]
-
Acidic conditions: 0.1 M hydrochloric acid at 60°C for 7 days.[1]
-
Basic conditions: 0.1 M sodium hydroxide at 60°C for 7 days.[1]
-
Thermal stress: Heating at elevated temperatures (e.g., 60°C or 80°C).[1][10]
-
Photolytic stress: Exposure to UV light.[11]
Data Presentation
Table 1: Forced Degradation of Lincomycin Hydrochloride under Various Conditions
| Stress Condition | Temperature | Duration | % Lincomycin Remaining | Reference |
| 0.1 M Hydrochloric Acid | 60°C | 7 days | 48.8% | [1] |
| 0.1 M Sodium Hydroxide | 60°C | 7 days | 8% | [1] |
| 3% Hydrogen Peroxide | Not Specified | 60 minutes | 0% (No peak remained) | [1] |
Table 2: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C
| pH | Calculated Shelf Life (t₉₀) | Stability Profile | Reference |
| 2 | 0.38 days | Least Stable | [1][3][4][9] |
| 4 | 4.59 days | Most Stable | [1][3][4][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Lincomycin Hydrochloride
This protocol outlines a general procedure for conducting a forced degradation study on a Lincomycin hydrochloride solution.
-
Preparation of Stock Solution: Prepare a stock solution of Lincomycin hydrochloride at a known concentration (e.g., 0.6 mg/mL) in a suitable solvent, such as water or a relevant buffer.
-
Application of Stress Conditions:
-
Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 60 minutes).
-
Acidic Stress: Mix the stock solution with an equal volume of 0.2 M hydrochloric acid (to achieve a final concentration of 0.1 M HCl). Heat the solution in a water bath at 60°C for a predetermined time (e.g., up to 7 days).
-
Basic Stress: Mix the stock solution with an equal volume of 0.2 M sodium hydroxide (to achieve a final concentration of 0.1 M NaOH). Heat the solution in a water bath at 60°C for a predetermined time (e.g., up to 7 days).
-
Control Sample: Keep a portion of the stock solution under normal storage conditions to serve as a control.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining Lincomycin hydrochloride and to detect the presence of degradation products.
Protocol 2: HPLC Analysis of Lincomycin Hydrochloride and its Degradation Products
This protocol provides a starting point for developing an HPLC method for the analysis of Lincomycin hydrochloride.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer. For example, an isocratic mobile phase of 8% acetonitrile and 92% water can be used.[1] Another example is a phosphate buffer (pH 6.0) and acetonitrile.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV detection at 220 nm.[7]
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.
-
Data Analysis: The retention time for Lincomycin is approximately 11.7 minutes under specific conditions.[1] Degradation products are expected to elute earlier.[1] Quantify the amount of Lincomycin hydrochloride by comparing the peak area to a standard calibration curve.
Visualizations
Caption: Workflow for investigating suspected Lincomycin degradation.
Caption: Simplified oxidative degradation pathway of Lincomycin.
Caption: Key factors influencing the stability of Lincomycin HCl.
References
- 1. dovepress.com [dovepress.com]
- 2. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 6. Oxidation of lincomycin by hydrogen peroxide restricts its potential biotransformation with haloperoxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
Best practices for storing Lincomycin hydrochloride monohydrate solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lincomycin hydrochloride monohydrate solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is readily soluble in water and DMSO.[1][2] For aqueous solutions, it is recommended to sterilize by filtering through a 0.22 µm filter.[1] To prepare a stock solution, dissolve the powder in the desired solvent to your target concentration. It is advisable to prepare aliquots of the stock solution to prevent contamination and degradation from repeated freeze-thaw cycles.[3][4]
Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?
A2: The recommended storage conditions depend on the temperature. For long-term storage, it is best to store stock solutions at -80°C, where they can be stable for up to 6 months.[3][4] For shorter-term storage, -20°C is suitable for up to 1 month.[3][4][5] It is crucial to store the solutions in tightly sealed containers, away from moisture.[3][6]
Q3: My Lincomycin solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. If the solution was stored at a low temperature, the compound might have come out of solution. Gentle warming at 37°C and sonication can help redissolve the precipitate.[4] If you are using DMSO, be aware that it is hygroscopic and absorbing moisture can reduce the solubility of the compound.[5] Always use fresh, high-quality solvents. If precipitation persists, it might indicate that the concentration is too high for the chosen solvent and storage temperature.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution significantly impacts the stability of this compound. The greatest stability is observed at a pH of approximately 4.[7][8][9] The compound degrades more rapidly in both acidic (e.g., pH 2) and basic conditions.[7][8][9][10]
Q5: Can I store my working solutions at room temperature?
A5: this compound solutions are stable for a limited time at room temperature. For instance, in various intravenous fluids like sodium lactate, 0.9% sodium chloride, 5% glucose, and 10% glucose, the solution is stable for at least 31 days at 25°C.[7][8][9] However, for optimal stability and to minimize degradation, it is generally recommended to prepare fresh working solutions or store them at recommended cold temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate in stock solution after thawing | - Solution was not fully dissolved initially.- Concentration is too high for the storage temperature.- Repeated freeze-thaw cycles. | - Gently warm the solution to 37°C and sonicate to redissolve.- Prepare a new solution at a lower concentration.- Ensure the stock solution is aliquoted to avoid multiple freeze-thaw cycles.[3][4] |
| Loss of antibiotic activity in my experiment | - Improper storage leading to degradation.- Solution pH is not optimal.- Contamination of the stock solution. | - Verify the storage conditions and age of the stock solution.- Ensure the pH of your experimental medium is compatible with Lincomycin stability (ideally around pH 4).[7][8][9]- Use fresh aliquots and sterile techniques to prevent contamination. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Re-verify the calculations and preparation of the stock solution.- Prepare a fresh stock solution from the powder and compare the results.- Consider performing a stability study under your specific experimental conditions. |
Quantitative Stability Data
The stability of this compound is influenced by temperature, pH, and the solvent used. Below is a summary of stability data from various studies.
| Storage Condition | Solvent/Medium | Stability/Shelf Life |
| -80°C | Suitable solvent (e.g., water, DMSO) | Up to 6 months[3][4] |
| -20°C | Suitable solvent (e.g., water, DMSO) | Up to 1 month[3][4][5] |
| 37°C | Aqueous solution | Stable for up to 4 days[1] |
| 25°C | Sodium lactate, 0.9% NaCl, 5% glucose, or 10% glucose solutions | At least 31 days[7][8][9] |
| 80°C | pH 4 buffer | Calculated shelf life of 4.59 days[7][8][9] |
| 80°C | pH 2 buffer | Calculated shelf life of 0.38 days[7][8][9] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile distilled water or DMSO, sterile 0.22 µm syringe filter, sterile conical tubes, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile distilled water or DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
If using water as the solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[3][4][5]
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol is based on the methodology described for analyzing the stability of Lincomycin in aqueous solutions.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 8% acetonitrile and 92% water).
-
Column: A suitable C18 reverse-phase column.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1 mL/min).
-
Detection Wavelength: To be determined based on the UV absorbance maximum of Lincomycin.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Prepare samples of the Lincomycin solution that have been subjected to different storage conditions (e.g., different temperatures, pH values, or time points).
-
Inject the standards and samples into the HPLC system.
-
Analyze the resulting chromatograms to determine the concentration of Lincomycin in each sample by comparing the peak area to the standard curve.
-
The percentage of remaining Lincomycin over time can be calculated to determine its stability under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for common issues with Lincomycin solutions.
Caption: Workflow for preparing and storing Lincomycin hydrochloride solutions.
References
- 1. himedialabs.com [himedialabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jipbs.com [jipbs.com]
Validation & Comparative
A Comparative Analysis of Lincomycin and Erythromycin Activity Against Streptococcus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of lincomycin and erythromycin against clinically relevant Streptococcus species. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in their understanding of these two important antibiotics.
Introduction
Lincomycin, a lincosamide, and erythromycin, a macrolide, are both inhibitors of bacterial protein synthesis, acting on the 50S ribosomal subunit. Despite their distinct chemical structures, they share overlapping binding sites and, consequently, some mechanisms of resistance. This guide delves into their comparative efficacy, mechanisms of action, and the experimental protocols used to determine their activity against key streptococcal pathogens.
Mechanism of Action and Resistance
Both lincomycin and erythromycin inhibit bacterial protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit. This binding action obstructs the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.
The most clinically significant mechanism of resistance to both macrolides and lincosamides in Streptococcus is target site modification. This is primarily mediated by the erm (erythromycin ribosome methylase) genes, which encode for methyltransferases. These enzymes dimethylate an adenine residue (A2058) in the 23S rRNA. This methylation reduces the binding affinity of both macrolides and lincosamides, resulting in the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype. This resistance can be either constitutive (always expressed) or inducible (expressed in the presence of an inducing agent, typically a macrolide like erythromycin).[1][2]
Another mechanism of resistance, primarily affecting erythromycin, is the active efflux of the drug out of the bacterial cell, mediated by mef (macrolide efflux) genes. This mechanism confers resistance to macrolides but not to lincosamides, resulting in the 'M' phenotype.[1]
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for lincomycin and erythromycin against various Streptococcus species. MIC values are a quantitative measure of the in vitro activity of an antibiotic, representing the lowest concentration that inhibits the visible growth of a microorganism.
Data Presentation
Table 1: Comparative MIC Values (µg/mL) for Streptococcus pyogenes (Group A Streptococcus)
| Antibiotic | MIC50 | MIC90 | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | Reference(s) |
| Lincomycin | 0.12 | - | - | 200 | [3][4] |
| Erythromycin | - | - | <0.25 | 0.78 to >256 | [4][5][6] |
Table 2: Comparative MIC Values (µg/mL) for Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | Reference(s) |
| Lincomycin | - | - | - | - | |
| Erythromycin | 0.06 | 0.06 | 0.125 - 0.25 | 1 to >256 | [1][7][8] |
Table 3: Comparative MIC Values (µg/mL) for Streptococcus agalactiae (Group B Streptococcus)
| Antibiotic | MIC50 | MIC90 | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | Reference(s) |
| Lincomycin | 0.12 | - | - | - | [3] |
| Erythromycin | 128 | >128 | <0.5 | 2 to >128 | [2][9][10] |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate where data was not available in the cited sources.
Experimental Protocols
The determination of MIC values is performed using standardized methods, primarily broth microdilution and agar dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI Guidelines)
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with 2.5% to 5% lysed horse blood for testing Streptococcus species.
-
Antibiotic Preparation: Stock solutions of lincomycin and erythromycin are prepared and serially diluted in the supplemented CAMHB in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh (18-24 hour) culture on a non-selective agar plate (e.g., blood agar) into a sterile broth or saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. A control well without any antibiotic should show distinct turbidity.
Agar Dilution Method (Based on EUCAST Guidelines)
-
Media Preparation: Mueller-Hinton agar is supplemented with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F agar). The agar is melted and cooled to 45-50°C.
-
Antibiotic Incorporation: Appropriate volumes of the antibiotic stock solutions are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes.
-
Inoculum Preparation: The inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: A multipoint inoculator is used to spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates, including a control plate with no antibiotic.
-
Incubation: Plates are incubated at 35°C in a 5% CO2 atmosphere for 18-24 hours.
-
Endpoint Reading: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Visualization of Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of lincomycin and erythromycin at the bacterial ribosome and the common erm-mediated resistance mechanism.
Caption: Mechanism of action of lincomycin and erythromycin and erm-mediated resistance.
Conclusion
Both lincomycin and erythromycin are effective against susceptible strains of Streptococcus. However, the prevalence of resistance, particularly the MLSB phenotype, can significantly limit their clinical utility. Erythromycin resistance is more frequently encountered and can be mediated by both target site modification and efflux pumps. Lincomycin activity is primarily affected by the MLSB phenotype. The choice between these antibiotics for research or therapeutic development should be guided by up-to-date local antimicrobial susceptibility data and an understanding of the prevalent resistance mechanisms. The standardized protocols outlined in this guide provide a framework for the accurate in vitro assessment of their activity.
References
- 1. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance of group A beta-hemolytic streptococci to lincomycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. High Incidence of Erythromycin Resistance among Clinical Isolates of Streptococcus agalactiae in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance of Group B Streptococcus to Selected Antibiotics, Including Erythromycin and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Resistance Between Lincomycin and Macrolide Antibiotics: A Guide for Researchers
A deep dive into the shared mechanisms of resistance to lincomycin and macrolide antibiotics reveals a critical interplay at the ribosomal level, primarily orchestrated by target site modification. This guide provides a comprehensive comparison of their cross-resistance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The phenomenon of cross-resistance between the chemically distinct lincosamide (e.g., lincomycin and clindamycin) and macrolide (e.g., erythromycin, azithromycin, clarithromycin) antibiotic classes is a significant challenge in clinical practice and drug development. This shared resistance is most commonly attributed to the MLSb phenotype, a mechanism involving the modification of the ribosomal target, which prevents the binding of both antibiotic classes.[1][2][3]
The Molecular Basis of Cross-Resistance: The MLSb Phenotype
The primary mechanism underpinning cross-resistance between macrolides, lincosamides, and streptogramin B antibiotics is the methylation of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit.[1][2] This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase) methyltransferases, which are encoded by various erm genes, including erm(A), erm(B), and erm(C).[1][4]
The Erm methylases add one or two methyl groups to a specific adenine residue (A2058 in E. coli) within the peptidyl transferase center of the 23S rRNA.[1] This methylation alters the conformational structure of the ribosome, reducing the binding affinity of both macrolide and lincosamide antibiotics to their overlapping binding sites.[1][5] This results in the MLSb resistance phenotype, which can be expressed either constitutively (cMLSb) or inducibly (iMLSb).[1][6] In inducible resistance, the presence of a macrolide inducer, such as erythromycin, triggers the expression of the erm gene, leading to resistance to both macrolides and lincosamides.[1][6]
Other mechanisms of resistance, such as active efflux pumps encoded by genes like msr(A) and mef(A), can confer resistance to macrolides but generally do not result in cross-resistance to lincosamides.[1][3]
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's effectiveness. In strains exhibiting the MLSb phenotype, a significant increase in the MICs for both lincomycin and various macrolides is observed. The following table summarizes representative MIC data for Staphylococcus aureus and Streptococcus species, demonstrating the impact of different resistance mechanisms on antibiotic susceptibility.
| Organism | Resistance Phenotype/Genotype | Lincomycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Staphylococcus aureus | Susceptible | 0.5 | 0.03 | ≤ 0.5 | ≤ 2 | ≤ 1 |
| Staphylococcus aureus | iMLSb (ermA) | >128 | ≥4 (induced) | >128 | >8 | >8 |
| Staphylococcus aureus | cMLSb (ermC) | >128 | >4 | >128 | >8 | >8 |
| Streptococcus pyogenes | Susceptible | ≤2 | ≤0.25 | ≤0.25 | ≤0.5 | ≤0.25 |
| Streptococcus pyogenes | cMLSb (ermB) | >64 | >2 | >64 | >2 | >64 |
| Streptococcus pneumoniae | M phenotype (mefA) | ≤1 | ≤0.25 | 4 - 32 | 4 - 32 | 4 - 32 |
Note: MIC values are approximate and can vary between studies and specific isolates. The data presented is a synthesis from multiple sources to illustrate the general trends in cross-resistance.[3][7][8]
Experimental Protocols
Accurate determination of cross-resistance is crucial for both clinical diagnostics and research. The following are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative susceptibility testing.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antibiotic in a liquid growth medium to determine the lowest concentration that inhibits visible growth.
Protocol:
-
Prepare Antibiotic Stock Solutions: Aseptically prepare stock solutions of lincomycin and macrolide antibiotics at a high concentration in a suitable solvent.
-
Prepare Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic across the rows of the plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Disk Diffusion Test (D-test) for Inducible Clindamycin Resistance
This qualitative test is essential for detecting the iMLSb phenotype.
Principle: An erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. If the organism possesses an inducible erm gene, the erythromycin will induce resistance to clindamycin, resulting in a flattening of the clindamycin inhibition zone.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the disks should be 15-20 mm.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates a positive D-test and inducible clindamycin resistance.
PCR for Detection of erm Genes
Molecular methods provide definitive identification of the genetic determinants of resistance.
Principle: Polymerase Chain Reaction (PCR) is used to amplify specific erm gene sequences (ermA, ermB, ermC) from bacterial DNA.
Protocol:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target erm gene(s).
-
PCR Amplification:
-
Initial denaturation: 94°C for 2-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (temperature is primer-dependent).
-
Extension: 72°C for 1-2 minutes.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target erm gene.
Visualizing the Mechanism of Cross-Resistance
The following diagrams illustrate the mechanism of action of lincomycin and macrolides and the development of cross-resistance.
Caption: Experimental workflows for determining antibiotic susceptibility and resistance mechanisms.
Caption: Mechanism of MLSb cross-resistance to macrolides and lincomycin.
References
- 1. erma ermb ermc: Topics by Science.gov [science.gov]
- 2. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. karger.com [karger.com]
- 5. Antimicrobial susceptibility patterns and characterization of clinical isolates of Staphylococcus aureus in KwaZulu-Natal province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvm.org.il [ijvm.org.il]
- 7. academic.oup.com [academic.oup.com]
- 8. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Lincomycin Hydrochloride Monohydrate Demonstrates Efficacy Against Erythromycin-Resistant Bacterial Strains
For Immediate Release
A comprehensive review of available in-vitro data indicates that lincomycin hydrochloride monohydrate remains a viable therapeutic option against Gram-positive bacteria that have developed resistance to erythromycin. Studies focusing on clinically significant pathogens such as Staphylococcus aureus and Streptococcus pyogenes highlight the potential of lincomycin to inhibit the growth of strains that are non-susceptible to erythromycin, a commonly used macrolide antibiotic. This performance is crucial for healthcare professionals facing the challenge of antimicrobial resistance.
The primary mechanism of resistance to erythromycin in many bacteria is the modification of the ribosomal target site, a mechanism known as macrolide-lincosamide-streptogramin B (MLSB) resistance. This can be either constitutive or inducible.[1] While cross-resistance between macrolides and lincosamides can occur, data suggests that lincomycin can retain activity against certain erythromycin-resistant phenotypes.
Comparative In-Vitro Performance
The in-vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Data from multiple studies have been compiled to compare the MICs of lincomycin and erythromycin against erythromycin-resistant strains of Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.
Table 1: Comparative MIC Data for Staphylococcus aureus (MRSA)
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Erythromycin | 397 | >4 | >4 |
| Lincomycin | 397 | 1.0 | >32 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data synthesized from a study on MRSA isolates from 12 hospitals.[2]
The data in Table 1 clearly shows that for a significant portion of the erythromycin-resistant MRSA isolates, lincomycin has a considerably lower MIC50 value, suggesting its potential effectiveness where erythromycin would fail.
Table 2: Comparative MIC Data for Erythromycin-Resistant Streptococcus pyogenes
| Antibiotic | Resistance Phenotype | Number of Isolates | MIC Range (µg/mL) |
| Erythromycin | MLSB | Not Specified | ≥1 |
| Lincomycin | MLSB | Not Specified | Variable, can be high |
| Erythromycin | M phenotype | Not Specified | ≥1 |
| Lincomycin | M phenotype | Not Specified | Generally low |
Data synthesized from literature on Streptococcus pyogenes resistance mechanisms.[3][4]
For Streptococcus pyogenes, the effectiveness of lincomycin is highly dependent on the specific mechanism of erythromycin resistance. Strains exhibiting the M phenotype, which is due to an efflux pump, are typically resistant to erythromycin but remain susceptible to lincomycin.[3] In contrast, strains with the MLSB phenotype often show cross-resistance to lincomycin.[3]
Experimental Protocols
The data presented is based on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two key experimental methods used to determine the MIC values.
Broth Microdilution Method
This method is used to determine the MIC of an antibiotic in a liquid medium.
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and erythromycin are prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Preparation of Inoculum: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with standard concentrations of lincomycin and erythromycin are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antibiotic based on standardized interpretive charts.
Visualizing Experimental Workflow and Resistance Mechanisms
To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and a key resistance pathway.
Conclusion
The available data underscores the importance of considering this compound as a therapeutic alternative for infections caused by erythromycin-resistant Gram-positive bacteria. While cross-resistance can occur, particularly in strains with constitutive MLSB resistance, lincomycin often retains its efficacy against strains with other resistance mechanisms, such as efflux pumps. Continuous surveillance of local resistance patterns and detailed susceptibility testing are paramount in guiding appropriate antibiotic selection and ensuring optimal patient outcomes.
References
Unveiling Synergistic Partnerships: A Comparative Guide to Lincomycin Combination Therapies
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the strategic combination of existing antibiotics to enhance their efficacy is a critical area of research. This guide provides a comprehensive comparison of the synergistic effects of Lincomycin, a lincosamide antibiotic, with other antimicrobial agents. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to illuminate the potential of Lincomycin-based combination therapies.
Introduction to Antibiotic Synergy
Lincomycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1] When combined with other antibiotics, it can exhibit synergistic, additive, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is of particular interest as it can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development. The primary methods for assessing these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill curve assay. A FICI value of ≤ 0.5 is generally indicative of synergy.
Comparative Analysis of Lincomycin Combinations
This section details the observed synergistic and antagonistic effects of Lincomycin when combined with various classes of antibiotics, supported by in vitro experimental data.
Lincomycin and Aminoglycosides
The combination of Lincomycin with aminoglycosides, which inhibit protein synthesis by binding to the 30S ribosomal subunit, has been a subject of interest.
Table 1: Synergistic Effects of Lincomycin with Aminoglycosides
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Spectinomycin | Mycoplasma spp. | Broth microdilution | Enhanced mycoplasmacidal action | Not explicitly stated, but synergy suggested by reduced MICs |
| Lincomycin + Neomycin | Anaerobic bacteria (Bacteroides fragilis, Eubacterium lentum, Peptostreptococcus sp.) from bovine mastitis | In vivo (experimental infection) | Clinically effective in treating mastitis | Not applicable |
| Lincomycin + Kanamycin | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2[2] |
The combination of Lincomycin and Spectinomycin is a well-documented synergistic pairing, particularly in veterinary medicine.[3][4] The dual targeting of different ribosomal subunits leads to a more potent inhibition of bacterial protein synthesis.[1] In contrast, an antagonistic effect was observed when Lincomycin was combined with kanamycin against Staphylococcus aureus.[2]
Lincomycin and Other Protein Synthesis Inhibitors
The interaction of Lincomycin with other antibiotics that target the 50S ribosomal subunit or other aspects of protein synthesis can be complex.
Table 2: Synergistic and Antagonistic Effects of Lincomycin with Other Protein Synthesis Inhibitors
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Acetylisovaleryltylosin tartrate | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2[2] |
| Lincomycin + Florfenicol | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2[2] |
Antagonism is a potential outcome when combining antibiotics with similar mechanisms of action, as they may compete for the same binding site. This was observed in combinations of Lincomycin with acetylisovaleryltylosin tartrate and florfenicol against S. aureus.[2]
Lincomycin and Cell Wall Synthesis Inhibitors (Beta-Lactams)
Combining inhibitors of protein synthesis with inhibitors of cell wall synthesis is a common strategy for achieving synergy.
Table 3: Synergistic and Antagonistic Effects of Lincomycin with Beta-Lactams
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Amoxicillin | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2[2] |
While synergy is often expected, the combination of Lincomycin and amoxicillin demonstrated an antagonistic effect against Staphylococcus aureus in one study.[2] The reasons for this antagonism require further investigation but may involve complex interactions at the cellular level.
Lincomycin and Other Antibiotic Classes
The synergistic potential of Lincomycin extends to other classes of antibiotics, including polymyxins and sulfonamides.
Table 4: Synergistic and Antagonistic Effects of Lincomycin with Other Antibiotic Classes
| Combination | Target Organism | Experimental Method | Key Findings | FICI Value |
| Lincomycin + Colistin sulfate | Staphylococcus aureus | Checkerboard assay | Synergistic and additive effects | ≤ 0.5 (Synergy), 0.5 < FICI ≤ 1 (Additive)[2] |
| Lincomycin + Sulfamethazine | Staphylococcus aureus | Checkerboard assay | Synergistic and additive effects | ≤ 0.5 (Synergy), 0.5 < FICI ≤ 1 (Additive)[2] |
| Lincomycin + Rifampin | Staphylococcus aureus | Checkerboard assay | Antagonistic effect | > 2[2] |
| Lincomycin + Ciprofloxacin + Tylosin | Cylindrotheca closterium (marine diatom) | Microtiter plate dilution | Synergistic toxic effect | Not applicable[5][6] |
A notable synergistic effect was observed with the combination of Lincomycin and colistin sulfate against S. aureus.[2] Colistin, a polymyxin, disrupts the bacterial cell membrane, which may facilitate the entry of Lincomycin to its ribosomal target. Similarly, synergy was seen with sulfamethazine.[2] Conversely, antagonism was reported with rifampin.[2]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[7]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the second antibiotic is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (typically 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.[8]
-
Preparation of Cultures: A standardized inoculum of the target bacterium is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several tubes: a growth control (no antibiotic), each antibiotic alone at a specific concentration (e.g., MIC), and the combination of antibiotics at the same concentrations.
-
Sampling over Time: Aliquots are removed from each tube at various time points (e.g., 0, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Synergistic Mechanisms and Workflows
Mechanism of Action: Lincomycin and Spectinomycin Synergy
The synergistic effect of Lincomycin and Spectinomycin is attributed to their distinct but complementary actions on the bacterial ribosome, leading to a more profound inhibition of protein synthesis.
Caption: Dual inhibition of the bacterial ribosome by Lincomycin and Spectinomycin.
Experimental Workflow: Checkerboard Assay
The checkerboard assay is a systematic method for evaluating the interaction between two antimicrobial agents.
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Conclusion
The exploration of Lincomycin in combination with other antibiotics reveals a complex landscape of interactions. While synergistic relationships, such as with Spectinomycin and certain other agents, hold promise for combating bacterial infections, the potential for antagonism necessitates careful in vitro evaluation. The data presented in this guide underscore the importance of empirical testing to identify effective antibiotic combinations for specific pathogens. Further research into the molecular mechanisms of synergy and antagonism will be crucial for the rational design of future combination therapies.
References
- 1. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 3. Combined Anti-Bacterial Actions of Lincomycin and Freshly Prepared Silver Nanoparticles: Overcoming the Resistance to Antibiotics and Enhancement of the Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antecscientific.com [antecscientific.com]
- 5. Toxic effect of the combined antibiotics ciprofloxacin, lincomycin, and tylosin on two species of marine diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Lincomycin Purity by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Lincomycin purity against other analytical alternatives. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
High-Performance Liquid Chromatography (HPLC): A High-Precision Method
HPLC is a powerful analytical technique widely used for the qualitative and quantitative analysis of pharmaceutical compounds, including the antibiotic Lincomycin.[1] Its high precision and sensitivity make it a preferred method for purity assessment and quality control in the pharmaceutical industry.[1] A typical HPLC method for Lincomycin analysis involves a reversed-phase column, a mobile phase consisting of a buffer and an organic solvent, and UV detection.[2][3][4]
Experimental Protocol: HPLC Analysis of Lincomycin
A precise, simple, and sensitive HPLC method has been developed and validated for the estimation of Lincomycin hydrochloride in drug substances and sterile powder for oral solution.[2][5]
Instrumentation:
-
Shimadzu Prominence-i LC 2030 C apparatus equipped with a degassing unit, quaternary pump, UV-Vis (Diode array) detector, and auto-sampler.[2]
-
Agilent ZORBAX SB-C18 column (3.5µm, 4.6 mm × 75 mm).[2]
Chromatographic Conditions:
-
Mobile Phase: A 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile.[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection: UV detection at 210 nm.[2]
-
Temperature: Ambient.[2]
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Dissolve an amount equivalent to 10 mg of Lincomycin in 10 mL of deionized water.[2]
-
Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with deionized water.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the intermediate solution to achieve concentrations ranging from 5 to 100 µg/mL.[2]
-
Sample Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the drug powder in a 10 mL volumetric flask with deionized water.[2]
-
Intermediate Sample Solution (100 µg/mL): Dilute 1 mL of the sample stock solution to 10 mL with deionized water.[2]
Comparative Analysis of Analytical Methods
While HPLC stands out for its precision and reliability, other methods are available for Lincomycin analysis. This section compares HPLC with alternative techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay | Liquid Chromatography-Mass Spectrometry (LC-MS) | Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Measures the inhibitory effect of the antibiotic on microbial growth.[6] | Combines the separation power of LC with the mass analysis capability of MS. | Measures the absorption of light by the analyte at a specific wavelength. |
| Specificity | High, can separate Lincomycin from its impurities and degradation products.[3][4] | Non-specific, as other substances can interfere with microbial growth.[7] | Very high, provides structural information for impurity identification. | Low, susceptible to interference from other UV-absorbing compounds.[7] |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL range.[2][3] | Can be sensitive, but variability is a concern.[8] | Extremely high, often used for trace analysis. | Lower sensitivity compared to HPLC and LC-MS.[7] |
| Quantification | Excellent, provides accurate and precise quantitative data.[2][5] | Provides a measure of potency, which may not directly correlate with purity.[6][9] | Excellent for both quantification and identification. | Can be used for quantification, but with lower accuracy than HPLC. |
| Speed | Relatively fast, with typical run times of around 15 minutes.[4] | Slow, requires incubation periods for microbial growth.[7] | Similar speed to HPLC. | Fast. |
| Cost | Moderate to high initial instrument cost, moderate running costs. | Low instrument cost, but can be labor-intensive. | High instrument and maintenance costs. | Low instrument cost. |
HPLC Method Validation Data
The following tables summarize the quantitative data from a validated HPLC method for Lincomycin analysis, demonstrating its performance characteristics.[2]
Linearity
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| 5.0 - 100 | y = 33.605x + 5.6529 | 0.9999 |
Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) |
| 50% | 98.33 - 99.83 |
| 100% | 98.33 - 99.83 |
| 120% | 98.33 - 99.83 |
Precision (Relative Standard Deviation - RSD)
| Precision Type | RSD (%) |
| Intra-day | < 2% |
| Inter-day | < 2% |
Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 1.41 |
| Limit of Quantification (LOQ) | 4.29 |
Experimental Workflow for Lincomycin Purity Validation
The following diagram illustrates the logical workflow of a typical HPLC-based validation for Lincomycin purity.
Caption: Workflow for Lincomycin Purity Validation by HPLC.
Conclusion
High-Performance Liquid Chromatography provides a robust, precise, and accurate method for the validation of Lincomycin purity. While other methods like microbiological assays and LC-MS have their specific applications, HPLC offers a well-balanced combination of specificity, sensitivity, and efficiency for routine quality control in a pharmaceutical setting. The detailed experimental protocol and extensive validation data presented in this guide underscore the suitability of HPLC for ensuring the purity and quality of Lincomycin products.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 3. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [jcvr.journals.ekb.eg]
- 6. toku-e.com [toku-e.com]
- 7. Simple, rapid, sensitive, selective and label-free lincomycin detection by using HAuCl4 and NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lincomycin Hydrochloride Monohydrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of Lincomycin hydrochloride monohydrate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.
Understanding the Hazard Profile
This compound is a lincosamide antibiotic. While some safety data sheets (SDS) classify it as a non-hazardous substance under certain regulations, others identify it as a skin and eye irritant and potentially harmful if swallowed.[1][2] Due to these potential hazards and the broader environmental risks associated with pharmaceutical waste, it is imperative to manage its disposal with care. The term "non-hazardous" in the context of pharmaceutical waste often means it is not regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste, but still requires disposal via controlled methods to prevent environmental harm.[3][4]
Quantitative Data from Safety Data Sheets
For quick reference, the following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| Oral LD50 (Rat) | > 4,000 mg/kg | [5][6] |
| Molecular Formula | C18H37ClN2O7S | [1] |
| Molecular Weight | 461.01 g/mol | [1] |
Disposal Procedure Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound
Detailed Experimental Protocol: Handling and Disposal of a this compound Stock Solution
This protocol details the preparation of a stock solution and the subsequent disposal of the unused solution and contaminated materials.
Objective: To prepare a 10 mg/mL stock solution of this compound and properly dispose of all generated waste.
Materials:
-
This compound powder
-
Sterile distilled water
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and nitrile gloves
-
Analytical balance and weigh boat
-
Spatula
-
Sterile conical tube (e.g., 50 mL)
-
Pipettes and sterile tips
-
Designated non-hazardous pharmaceutical waste container (clearly labeled)
-
Sharps container (if applicable)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Tare the analytical balance with a clean weigh boat.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to the sterile conical tube.
-
Add the calculated volume of sterile distilled water to achieve a final concentration of 10 mg/mL.
-
Cap the tube securely and vortex or invert until the powder is completely dissolved.
-
-
Waste Segregation and Immediate Disposal:
-
Place the used weigh boat, spatula (if disposable), and any contaminated wipes directly into the designated non-hazardous pharmaceutical waste container.
-
Dispose of used pipette tips in the appropriate waste container. If they are considered sharps, dispose of them in a designated sharps container.
-
-
Disposal of Unused Stock Solution:
-
Final Disposal Steps:
-
Ensure the lid of the non-hazardous pharmaceutical waste container is securely fastened.
-
Store the container in a designated and secure waste accumulation area, away from general laboratory traffic.
-
Follow your institution's procedures for arranging the pickup and disposal of the waste by a licensed environmental waste management contractor.
-
Ensure that a manifest or certificate of destruction is obtained for all disposed pharmaceutical waste, maintaining a clear paper trail.[3]
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable laboratory disinfectant or cleaning agent.
-
Dispose of contaminated cleaning materials in the non-hazardous pharmaceutical waste container.
-
Remove and dispose of gloves in the same container, and wash hands thoroughly with soap and water.[1]
By following these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Lincomycin hydrochloride monohydrate
Essential Safety and Handling Guide for Lincomycin Hydrochloride Monohydrate
This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Immediate Safety Recommendations: Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, and inhalation.[1][2] While some safety data sheets (SDS) may classify the substance as non-hazardous under specific regulations, others identify it as a potential skin, eye, and respiratory irritant.[2][3][4] Therefore, a conservative approach to PPE is recommended.
The following table summarizes the required PPE based on established safety standards.
| Protection Area | Required Equipment | Standards & Specifications | Rationale |
| Eye/Face | Safety glasses with side-shields or tightly fitting safety goggles.[2][5] | Must conform to EN166 (EU) or be NIOSH-approved (US).[1][5] | Protects against splashes and airborne powder, which can cause serious eye irritation.[2] |
| Hand | Chemical-resistant, powder-free gloves.[6] | Nitrile or neoprene gloves are preferred.[6][7] Must comply with EN 374.[1] | Prevents skin contact, as the compound can cause skin irritation.[2] Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Body | Disposable gown or a dedicated lab coat.[6][8] | Gown should be long-sleeved with tight-fitting cuffs and close at the back.[9] Impervious clothing is recommended.[1][2] | Protects skin and personal clothing from contamination. Contaminated clothing must be removed and washed before reuse.[1] |
| Respiratory | Required when dusts are generated or if ventilation is inadequate.[1] | Use a full-face particle respirator (N100/P3) or a P2 filter respirator.[5] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[2] |
Operational Plan: Handling and Disposal Procedures
This section provides step-by-step guidance for the safe handling and disposal of this compound.
Preparation and Safe Handling Protocol
This protocol outlines the steps from initial preparation to the completion of laboratory work.
Step 1: Engineering Controls Verification
-
Ensure work is conducted in a well-ventilated area.[1]
-
Whenever possible, use a chemical fume hood or an enclosure with appropriate exhaust ventilation, especially when handling the powder form, to minimize dust formation.[2][3]
-
Verify that a safety shower and an eye wash station are accessible and operational.[2][10]
Step 2: Donning Personal Protective Equipment (PPE)
-
Gown/Lab Coat: Put on a clean, long-sleeved gown or lab coat.[7]
-
Respiratory Protection: If required based on your risk assessment (e.g., weighing powder), don your respirator.[5]
-
Eye/Face Protection: Put on your safety goggles or glasses.[5]
-
Gloves: Inspect gloves for any defects before wearing. Don gloves, ensuring the cuffs are pulled over the sleeves of your gown.[1][5]
Step 3: Handling the Compound
-
Avoid actions that create dust, such as scraping or vigorous shaking.[1][3]
-
When weighing, use techniques that minimize aerosolization.
-
Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[2]
Step 4: Post-Handling Decontamination and PPE Doffing
-
Thoroughly clean the work area after handling is complete.
-
Remove PPE in the following order to prevent re-contamination:
-
Gloves: Remove gloves using a proper technique that avoids touching the outer surface.[5]
-
Gown/Lab Coat: Remove by rolling it inside-out.
-
Eye/Face Protection: Remove from the back.
-
Respirator: Remove last.
-
-
Wash hands thoroughly with soap and water after removing all PPE.[1][5]
Disposal Protocol
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Chemical Waste: All surplus this compound and materials heavily contaminated with it should be treated as chemical waste.[3] Do not mix with other waste streams.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated items should be collected in a designated, sealed container.[5]
Step 2: Containerization and Labeling
-
Keep chemical waste in suitable, closed, and clearly labeled containers for disposal.[1][8]
-
Label the container with the chemical name and associated hazards.
Step 3: Final Disposal
-
Dispose of all waste (chemical and contaminated PPE) through a licensed disposal company or your institution's environmental health and safety office.[3]
-
Ensure disposal methods are in accordance with all applicable local, national, and regional regulations.[1]
-
Do not allow the product to enter drains or waterways.[1][5]
Process Workflow Visualization
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of Lincomycin.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. goldbio.com [goldbio.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
